2-Fluoro-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIXJDBPYBAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578330 | |
| Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162101-31-7 | |
| Record name | 2-Fluoro-4-methoxyphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162101317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-4-methoxyphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K5JMW95V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylboronic acid (CAS No. 162101-31-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, outlines a general synthesis protocol, and provides an in-depth look at its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white solid organoboron compound.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts desirable reactivity and selectivity in various chemical transformations. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 162101-31-7 | [1][2] |
| Molecular Formula | C₇H₈BFO₃ | [1][2] |
| Molecular Weight | 169.95 g/mol | [1][2] |
| Appearance | White to light orange to green powder | [1] |
| Melting Point | 109 - 113 °C | [1] |
| Boiling Point | 291.2±50.0 °C (Predicted) | [3] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [3] |
| SMILES | COc1ccc(B(O)O)c(F)c1 | |
| InChI | 1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 |
Synthesis of this compound
Experimental Protocol: Synthesis of Arylboronic Acids
Materials:
-
Substituted aryl halide (e.g., 1-bromo-2-fluoro-4-methoxybenzene)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Organometallic Reagent:
-
Organolithium Route: To a solution of the aryl halide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Grignard Route: Activate magnesium turnings (1.2 eq) with a crystal of iodine in a flame-dried flask. Add a solution of the aryl halide (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining aryl halide solution and reflux the mixture until the magnesium is consumed.
-
-
Borylation:
-
Cool the solution of the organometallic reagent to -78 °C.
-
Slowly add triisopropyl borate (1.5 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes) to afford the pure this compound.
-
References
A Technical Guide to 2-Fluoro-4-methoxyphenylboronic Acid: Properties, Protocols, and Applications in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of 2-Fluoro-4-methoxyphenylboronic acid, a key reagent in modern organic chemistry. It details its physicochemical properties, its primary application in palladium-catalyzed cross-coupling reactions, and provides a representative experimental protocol for its use.
Core Physicochemical Properties
This compound is a white to off-white solid organic compound.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, enhances its reactivity and selectivity in synthetic applications, particularly in the formation of complex biaryl structures.[1] The quantitative properties of this compound are summarized below.
| Property | Value | References |
| Molecular Weight | 169.95 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₈BFO₃ | [1][2][3][4] |
| CAS Number | 162101-31-7 | [1][2][3][4] |
| Melting Point | 109 - 113 °C | [1] |
| Purity | ≥98% | [3] |
| Appearance | White to light orange to green powder | [1][2] |
| Storage Conditions | Store at 2 - 8 °C under inert gas | [1][2] |
Primary Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is predominantly utilized as a coupling partner in the Suzuki-Miyaura reaction.[1][5] This palladium-catalyzed cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoborane (like a boronic acid) and an organohalide or triflate.[6][7][8]
The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids.[8][9] The resulting biaryl moieties are crucial structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][5][8] The fluorine and methoxy groups on the phenyl ring of this compound can modulate the electronic properties and bioavailability of the final synthesized molecule, making it a valuable building block in drug discovery.[1][5]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is generalized, and optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve maximum yield.[9]
Materials:
-
Aryl halide (e.g., Aryl-Br, Aryl-I) (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Degassing: Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas (e.g., high-purity nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[9]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and an aqueous solution of the base.
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-120 °C).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.
Visualization of Reaction Mechanism and Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetallation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for selecting optimal reaction conditions often involves screening different catalysts, ligands, bases, and solvents to maximize the yield of the desired biaryl product.
Caption: General workflow for Suzuki-Miyaura reaction optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR 162101-31-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of 2-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data and procedural insights.
Core Physical Properties
The physical characteristics of this compound are pivotal for its handling, reaction optimization, and application in synthetic chemistry. The following table summarizes its key quantitative physical data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BFO₃ | [1][2][3] |
| Molecular Weight | 169.95 g/mol | [1][2][3] |
| Melting Point | 109 - 117 °C | [1][2] |
| Boiling Point (Predicted) | 291.2 ± 50.0 °C | [2][4] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2][4] |
| pKa (Predicted) | 8.75 ± 0.58 | [2] |
| Appearance | White to off-white or light orange to green powder/solid | [1][2][4] |
| Solubility | Soluble in Methanol | [2] |
Experimental Protocols for Property Determination
The accurate determination of the physical properties of boronic acids can be challenging due to their propensity for dehydration to form cyclic anhydrides (boroxines).[5][6] This transformation can affect properties such as the melting point, making it more of a decomposition or dehydration point.[5][6] Below are general experimental methodologies for determining the key physical properties of boronic acids like this compound.
Melting Point Determination
The melting point of boronic acids is typically determined using a standard melting point apparatus (e.g., capillary tube method). However, it is crucial to recognize that the observed value can be influenced by the sample's water content and the rate of heating.[5][6] The reported range of 109-117 °C for this compound likely reflects these variations.[1][2] For more reproducible results, conversion to a more stable derivative, such as a diethanolamine ester, is often recommended for melting point analysis.[5]
Solubility Assessment
The solubility of this compound has been noted in methanol.[2] A general protocol for determining solubility involves the equilibrium solubility method. This can be performed by adding an excess of the solid compound to a known volume of the solvent of interest. The resulting suspension is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. Subsequently, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acidity of a boronic acid is a key parameter influencing its reactivity. The pKa can be determined by potentiometric titration. In this method, a solution of the boronic acid in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can then be calculated from the titration curve, typically as the pH at the half-equivalence point. It is important to note that the presence of polyols can affect the apparent pKa of boronic acids due to the formation of boronate esters.[7]
Role in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical agents. The fluorine and methoxy substituents on the phenyl ring of this boronic acid can influence its reactivity and the properties of the resulting coupled products.[1]
Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylboronic Acid: Properties and Solubility Determination
Introduction
2-Fluoro-4-methoxyphenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are significant in pharmaceutical and agrochemical development.[1] Its fluorine and methoxy substituents provide unique reactivity and selectivity.[1] A thorough understanding of its physicochemical properties, especially solubility, is critical for optimizing reaction conditions, purification, and formulation in drug development.
This guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document presents a detailed experimental protocol for determining solubility, based on established methods for analogous boronic acids.[2][3] Additionally, it visualizes the experimental workflow for solubility determination and the catalytic cycle of the Suzuki-Miyaura reaction, a key application for this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 162101-31-7 | [1][4] |
| Molecular Formula | C₇H₈BFO₃ | [1][4] |
| Molecular Weight | 169.95 g/mol | [1][4] |
| Appearance | White to light orange to green powder | [1] |
| Melting Point | 109 - 113 °C | [1] |
| Purity | ≥97% | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
| InChI Key | ULUIXJDBPYBAHS-UHFFFAOYSA-N | [4] |
| SMILES String | COc1ccc(B(O)O)c(F)c1 | [4] |
Experimental Protocol for Solubility Determination: Dynamic Method
For researchers needing precise solubility data, the dynamic (or synthetic) method is a reliable technique. It involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.[2][5]
Principle
A mixture of the solute (this compound) and a solvent of a precisely known composition is heated at a slow, constant rate. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.[2]
Materials and Apparatus
-
Solute: High-purity this compound.
-
Solvents: High-purity, anhydrous organic solvents of interest (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane).[6]
-
Analytical Balance: Precision of at least 0.1 mg.
-
Glass Vials: With airtight seals to prevent solvent evaporation.
-
Magnetic Stirrer and Stir Bars.
-
Controlled Temperature Bath: With a programmable, precise temperature ramp (e.g., 0.2-0.5 °C/min) and a precision of ±0.1 °C.[2]
-
Calibrated Thermometer or Thermocouple: Precision of ±0.1 °C.
-
Turbidity Sensor or Luminance Probe: For accurate detection of the dissolution point. Visual observation can also be used but may be less precise.[2][6]
Experimental Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Solvent Addition: Add a precise weight or volume of the chosen organic solvent to the vial to achieve a known mole fraction or concentration.
-
Mixing: Add a small magnetic stir bar to the vial and seal it tightly.
-
Heating and Observation: Place the sealed vial in the controlled temperature bath and begin stirring at a constant, vigorous rate.
-
Temperature Ramp: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[2]
-
Solubility Measurement: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes completely clear is the solubility temperature for that composition. Record this temperature.
Data Analysis
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility data as temperature (°C or K) versus the mole fraction (x) of the solute to generate a solubility curve.
-
The collected data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations for further analysis.[5]
Visualizations
Diagrams are provided below to illustrate the key experimental workflow and a primary chemical transformation involving this compound.
Workflow for Solubility Determination
References
Stability and Storage of 2-Fluoro-4-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-methoxyphenylboronic acid is a vital reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in pharmaceutical and materials science research.[1][2] The integrity of this compound is paramount for reproducible and high-yielding synthetic outcomes. However, like many arylboronic acids, its stability is influenced by environmental factors such as moisture, temperature, and pH.[3][4] This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Core Concepts in Boronic Acid Stability
The stability of this compound is primarily dictated by its susceptibility to two principal degradation pathways: protodeboronation and oxidation. The presence of the boronic acid moiety, B(OH)₂, makes the molecule susceptible to cleavage of the carbon-boron bond.
-
Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-3-methoxybenzene and boric acid.[4] This reaction can be catalyzed by both acidic and basic conditions and is often accelerated by the presence of water.[3][4]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of phenolic byproducts and boric acid. This process is exacerbated by exposure to air, particularly over extended periods.[5]
-
Anhydride Formation: Boronic acids have a propensity to lose water to form cyclic trimers known as boroxines. While this is a reversible process, it can affect the solubility and reactivity of the material.
Recommended Storage and Handling
To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C (36-46°F) | Minimizes the rate of thermal degradation and slows down hydrolytic and oxidative processes.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation of the electron-rich boron center.[3] |
| Moisture | Keep in a tightly sealed container in a dry environment. Consider using a desiccator. | Boronic acids are hygroscopic and moisture can lead to hydrolysis and protodeboronation.[3][6] |
| Light | Store in an opaque or amber vial. | While not as critical as moisture and air, prolonged exposure to light can potentially contribute to degradation. |
| pH | Maintain at a neutral pH when in solution. | Both acidic and basic conditions can catalyze protodeboronation. Boronic acids are generally most stable at neutral pH.[3][4] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Strong oxidizing agents can lead to rapid degradation. Strong acids can accelerate protodeboronation.[3] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound is crucial for quality control and ensuring reproducible reaction outcomes. The following are generalized protocols for common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Stability Analysis
Objective: To quantify the degradation of this compound over time under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to acidic or basic media.
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each stress condition.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Injection: Inject the samples onto the HPLC system.
-
-
Data Analysis: Monitor the peak area of the parent this compound peak and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
¹H NMR Spectroscopy for Qualitative and Semi-Quantitative Stability Monitoring
Objective: To monitor the degradation of this compound in solution by observing changes in the proton NMR spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube. Include an internal standard with a known concentration for quantification.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.
-
Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Spectral Analysis: Monitor the decrease in the integrals of the characteristic peaks of this compound and the appearance of new peaks. The formation of 1-fluoro-3-methoxybenzene due to protodeboronation can be readily observed. By comparing the integrals of the analyte peaks to the internal standard, a semi-quantitative assessment of degradation can be made.[7]
Visualization of Stability Workflow and Degradation
The following diagrams illustrate the key concepts related to the stability and handling of this compound.
Caption: Logical workflow for the storage, handling, and stability assessment of this compound.
Caption: Primary degradation pathways of this compound under the influence of common stress factors.
Conclusion
While this compound is a powerful synthetic building block, its efficacy is intrinsically linked to its stability. Adherence to proper storage and handling protocols, including refrigeration, exclusion of moisture and oxygen, is critical to preserving its quality. For applications requiring stringent quality control, routine stability assessment using techniques such as HPLC and NMR is recommended. By understanding and mitigating the factors that contribute to its degradation, researchers can ensure the reliability and reproducibility of their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laballey.com [laballey.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic route to 2-Fluoro-4-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science.[1][2] The described methodology is adapted from established procedures for structurally analogous compounds and is intended to provide a robust starting point for laboratory-scale synthesis. This document includes a detailed experimental protocol, a summary of required materials and their properties, and a logical workflow diagram for the synthetic process.
Introduction
This compound (CAS No. 162101-31-7) is a versatile synthetic intermediate widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its utility lies in its ability to introduce the 2-fluoro-4-methoxyphenyl moiety into complex organic molecules, a common strategy in the development of novel pharmaceuticals and advanced materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the target molecules.
Synthetic Pathway
The most plausible and widely applicable method for the synthesis of this compound involves the ortho-lithiation of 3-fluoroanisole followed by borylation with a suitable borate ester and subsequent hydrolysis. This approach offers a direct and efficient route to the desired product.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as detailed in patent US8822730B2.[3]
Materials and Reagents
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Purity |
| 3-Fluoroanisole | 456-49-5 | C₇H₇FO | 126.13 | ≥98% |
| n-Butyllithium (in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | 2.5 M |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | ≥98% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | ≤50 ppm H₂O |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M (aqueous) |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS grade |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | - |
Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of 3-fluoroanisole).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the final product as a solid.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | Off-white solid[4] |
| Purity (typical) | ≥98%[2] |
Note: Expected spectroscopic data would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity of the final product. Researchers should perform these analyses to validate their results.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon) with extreme care.
-
Triisopropyl borate is flammable.[5]
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Logical Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
The Reactivity Profile of 2-Fluoro-4-methoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts a distinct reactivity profile that is highly advantageous in various cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can enhance the reactivity and selectivity of the boronic acid in certain coupling processes, while the methoxy group can influence the electronic environment and solubility.[1][2] This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key synthetic transformations, supported by experimental data and detailed protocols.
Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings
The primary utility of this compound lies in its efficacy as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed Chan-Lam couplings. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, respectively, which are ubiquitous in biologically active molecules and functional materials.[1][3][4][5]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds.[6][7] this compound serves as an excellent nucleophilic partner in these reactions, readily coupling with a wide range of aryl and heteroaryl halides or triflates. The presence of the fluorine atom can lead to improved reaction efficiency and selectivity in some cases.[8]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners, compiled from analogous reactions in the literature.
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >95 |
| 4 | 4-Trifluoromethylphenyl bromide | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 24 | 80-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Synthesis of 2-(2-Fluoro-4-methoxyphenyl)pyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: The reaction mixture is heated to 110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a valuable route to N-aryl and O-aryl compounds from amines and phenols, respectively.[3][4][5][9] This reaction is typically catalyzed by copper salts and is often performed under mild, aerobic conditions.[4][9] this compound is an effective partner in these transformations, enabling the synthesis of a variety of substituted anilines and aryl ethers.
Caption: General catalytic cycle for the Chan-Lam cross-coupling reaction.
The following table presents typical reaction conditions for the Chan-Lam coupling of this compound.
| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 24 | 80-90 |
| 2 | Phenol | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 75-85 |
| 3 | Imidazole | CuCl (10) | - | MeOH | Room Temp | 16 | >90 |
| 4 | Benzylamine | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | Room Temp | 48 | 70-80 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Synthesis of N-(2-Fluoro-4-methoxyphenyl)aniline
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), aniline (1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 10 mol%).
-
Solvent and Base Addition: Add dichloromethane (CH₂Cl₂) as the solvent, followed by pyridine (2.0 equiv.) as the base.
-
Reaction: The reaction mixture is stirred at room temperature and is left open to the air. The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the copper catalyst. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated product.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[10][11] The 2-fluoro-4-methoxyphenyl moiety can be found in a number of potent and selective inhibitors, where the fluorine atom often contributes to improved metabolic stability and binding affinity.[10]
Workflow for the Synthesis of a Kinase Inhibitor Precursor
The following workflow illustrates the use of this compound in the synthesis of a key biaryl intermediate for a kinase inhibitor.
Caption: Experimental workflow for synthesizing a kinase inhibitor precursor.
Conclusion
This compound exhibits a robust and versatile reactivity profile, making it a highly valuable reagent for organic synthesis. Its proficiency in Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the efficient construction of complex molecular architectures essential for the development of new pharmaceuticals and advanced materials. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the unique properties of this important building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. 2-fluoro-4-phenoxyphenylboronic acid | Pharmaceutical Intermediate | 1414356-30-1 - PHMO [phmo.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxyphenylboronic acid is a versatile organoboron compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its utility predominantly lies in its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds.[1] These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2] The unique substitution pattern of a fluorine atom at the ortho position and a methoxy group at the para position to the boronic acid moiety imparts distinct electronic properties that modulate the reactivity and selectivity of the molecule in these synthetic transformations.[1] This guide provides a detailed analysis of these electronic effects, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers in leveraging the full potential of this valuable reagent.
Electronic Effects of the Fluoro and Methoxy Substituents
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic nature of the substituents on the aromatic ring. These substituents influence the electron density at the ipso-carbon attached to the boron atom, which in turn affects the rate-determining transmetalation step of the catalytic cycle. In this compound, the interplay of the ortho-fluoro and para-methoxy groups creates a unique electronic environment.
The electronic influence of a substituent can be dissected into two primary components: the inductive effect and the resonance effect. The inductive effect is transmitted through the sigma bonds and is dependent on the electronegativity of the substituent. The resonance effect involves the delocalization of pi electrons and is dependent on the presence of lone pairs or pi systems that can interact with the aromatic ring.
The ortho-fluoro substituent is strongly electron-withdrawing primarily through its powerful inductive effect (σI), owing to the high electronegativity of fluorine. This inductive effect decreases the electron density on the aromatic ring and the boronic acid moiety. Additionally, the ortho-positioning of the fluorine atom can lead to through-space interactions and potentially intramolecular hydrogen bonding with the hydroxyl groups of the boronic acid, which can influence the acidity and reactivity of the compound.[3][4]
The para-methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom. However, it is a strong resonance electron-donating group (σR) due to the presence of lone pairs on the oxygen atom that can be delocalized into the aromatic pi system. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character for the methoxy group.
The combined effect of these two substituents in this compound is a nuanced balance of electron-withdrawing and electron-donating properties. The strong inductive withdrawal of the ortho-fluoro group is expected to be the dominant electronic feature, rendering the boronic acid more Lewis acidic and potentially accelerating the transmetalation step in the Suzuki-Miyaura coupling.
Quantitative Analysis of Electronic Effects
| Substituent | Position | Hammett Constant (σ) | Predominant Effect |
| Fluorine | ortho | - | Strong Inductive Withdrawal |
| Methoxy | para | -0.27 (σp) | Strong Resonance Donation |
Note: A specific Hammett constant for an ortho-substituent is not provided as it is highly dependent on the reaction center and steric effects. The negative value for the para-methoxy group indicates its overall electron-donating character.
The acidity of the boronic acid, represented by its pKa value, is another important parameter that reflects the electronic environment of the molecule. A lower pKa value indicates a stronger acid, which is generally associated with electron-withdrawing substituents that stabilize the corresponding boronate anion. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[5] The introduction of a fluorine atom is known to increase the acidity (lower the pKa) of phenylboronic acids.[3] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[3] Based on these trends, the pKa of this compound is expected to be lower than that of unsubstituted phenylboronic acid.
| Compound | pKa |
| Phenylboronic acid | ~8.8[5] |
| 4-Fluorophenylboronic acid | ~8.77[3] |
| 2-Fluorophenylboronic acid | Lower than para-isomer (enhanced acidity)[3] |
| This compound | Estimated < 8.8 |
Note: The pKa values are approximate and can vary with experimental conditions. The estimated pKa for this compound is based on the expected acidifying effect of the ortho-fluoro substituent.
Spectroscopic Data
While a detailed experimental NMR spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the electronic effects of the substituents.
| Nucleus | Predicted Chemical Shift (ppm) | Remarks |
| ¹H NMR | ||
| Aromatic-H | 6.5 - 7.8 | The exact positions will be influenced by the fluorine and methoxy groups, with characteristic coupling patterns. |
| Methoxy-H | ~3.8 | Singlet. |
| B(OH)₂-H | 4.5 - 6.0 | Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | ||
| Aromatic-C | 100 - 165 | The carbon attached to fluorine will show a large one-bond C-F coupling. The ipso-carbon attached to boron will be broad. |
| Methoxy-C | ~55 | |
| ¹⁹F NMR | ||
| Aromatic-F | -110 to -130 | The chemical shift is sensitive to the electronic environment. |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of this compound
A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Reaction Scheme:
Detailed Protocol:
-
To a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Detailed Protocol:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Interplay of electronic effects of the substituents.
Caption: General workflow for the synthesis of the title compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
role of methoxy group in 2-Fluoro-4-methoxyphenylboronic acid
An In-depth Technical Guide to the Role of the Methoxy Group in 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sophisticated building block extensively utilized in modern organic synthesis and medicinal chemistry. Its utility is largely dictated by the nuanced interplay of its three functional groups: the reactive boronic acid, an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This technical guide provides an in-depth analysis of the specific roles of the methoxy group, focusing on its electronic and steric influence on the molecule's reactivity, its impact on physicochemical properties relevant to drug design, and its practical application in palladium-catalyzed cross-coupling reactions. This document synthesizes data from peer-reviewed literature to serve as a comprehensive resource for researchers employing this versatile reagent.
The Role of the Methoxy Group: A Physicochemical Analysis
The substitution pattern of this compound—with the methoxy group positioned para to the boronic acid and meta to the fluorine—creates a finely tuned electronic and steric environment that is central to its chemical behavior.
Electronic Effects: A Push-Pull System
The electronic nature of the aromatic ring is modulated by the competing effects of the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. The methoxy group exerts a dual electronic influence: a moderate, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong, electron-donating resonance effect (+R) via the delocalization of an oxygen lone pair into the aromatic π-system.
Given its para position relative to the carbon-boron bond, the methoxy group's resonance effect is dominant. This effect increases the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the carbon atom bound to boron. This activation is crucial for the efficiency of the transmetalation step in Suzuki-Miyaura cross-coupling reactions. Conversely, the ortho fluorine atom primarily exerts a powerful inductive-withdrawing effect (-I), which lowers the pKa of the boronic acid and influences the regioselectivity of its reactions.
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects on the ionization of benzoic acids. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.
Table 1: Hammett Substituent Constants
| Substituent | Position | σ Value | Predominant Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | para (σₚ) | -0.27 | Strong Resonance Donation (+R) |
| Methoxy (-OCH₃) | meta (σₘ) | +0.12 | Inductive Withdrawal (-I) |
| Fluoro (-F) | para (σₚ) | +0.06 | Net Withdrawal (-I > +R) |
| Fluoro (-F) | meta (σₘ) | +0.34 | Strong Inductive Withdrawal (-I) |
Physicochemical Properties for Drug Discovery
In medicinal chemistry, the methoxy group is a valuable substituent for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
-
Lipophilicity: An aromatic methoxy group has a minimal impact on lipophilicity, with a Hansch-Fujita lipophilicity parameter (π) close to zero. This allows chemists to modulate electronic properties and explore binding pockets without significantly increasing the compound's greasiness, which can be detrimental to solubility and pharmacokinetic properties.
-
Metabolic Stability: The primary metabolic liability of a methoxy group is O-demethylation by cytochrome P450 enzymes. However, the presence of an adjacent, strongly electron-withdrawing fluorine atom can increase the metabolic stability of the methoxy group by shielding it electronically.
-
Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with protein targets. The methyl group can also engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket.
-
Acidity (pKa): The acidity of the boronic acid is critical for its reactivity and its interaction with biological systems. The combination of the electron-donating methoxy group and the electron-withdrawing fluoro group results in a predicted pKa of approximately 8.75.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 162101-31-7 | [4] |
| Molecular Formula | C₇H₈BFO₃ | [4] |
| Molecular Weight | 169.95 g/mol | [4] |
| Melting Point | 109 - 113 °C | [4] |
| pKa (Predicted) | 8.75 ± 0.58 | [3] |
| XLogP3 (Predicted) | -0.49 |[5] |
Application in Palladium Cross-Coupling Reactions
This reagent is a premier coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.
The Suzuki-Miyaura Reaction Mechanism
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. The electron-rich nature of the 2-fluoro-4-methoxyphenyl ring, enhanced by the methoxy group, facilitates this crucial step.
-
Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Reactivity and Yield in Synthesis
The electron-donating methoxy group enhances the rate of the transmetalation step, often leading to high reaction yields under relatively mild conditions. The compound has been successfully employed in the synthesis of complex molecules, including inhibitors for targets like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and Fibroblast Growth Factor Receptor 2 (FGFR2).[6][7]
Table 3: Representative Suzuki-Miyaura Reactions Using this compound
| Aryl Halide Partner | Catalyst / Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (6-bromopyridin-2-yl)- (3-methoxyphenyl)methanone | Pd(PPh₃)₄ / Cs₂CO₃ | DME / H₂O | 80 °C, Overnight | High (used without purification) | [6] |
| 3-bromo-5-chloro-1H-indazole | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane / H₂O | 110 °C, 6 h | Not specified | [7] |
| 7-(bromomethyl)-4-chloro- quinoline-2-carbonitrile derivative | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane / H₂O | 100 °C, 4 h | 42% (over 2 steps) | [8] |
| Estradienone Triflate | Pd(dppf)Cl₂ / K₂CO₃ | Toluene / H₂O | 80 °C, 2 h | 36% |[1] |
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from literature procedures.[8] Researchers should optimize conditions for their specific substrates.
General Considerations
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and degassed solvents.
Protocol Example: Synthesis of 7-((2,5-dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-methoxyphenyl)quinoline-2-carbonitrile
Procedure:
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (e.g., compound 11 from the cited study, 0.267 mmol, 1.0 equiv), this compound (54.4 mg, 0.320 mmol, 1.2 equiv), and sodium carbonate (56.6 mg, 0.534 mmol, 2.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 30.9 mg, 0.0267 mmol, 0.1 equiv).[8]
-
Inerting: Seal the flask and condenser with septa. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.2 mL) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (3 mL) and extract the product with ethyl acetate (3 x 5 mL).[8]
-
Isolation: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
The methoxy group in this compound is not a passive spectator but an active director of the molecule's chemical and physical properties. Its powerful electron-donating resonance effect, working in concert with the ortho-fluoro substituent, activates the molecule for efficient Suzuki-Miyaura cross-coupling. Furthermore, its favorable physicochemical profile—imparting minimal lipophilicity while offering hydrogen bonding capability—makes it an attractive moiety for medicinal chemists. This guide has detailed these roles, providing the quantitative data and procedural knowledge necessary for researchers to effectively harness the potential of this valuable synthetic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 2-Fluoro-4-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Fluoro-4-methoxyphenylboronic acid (CAS RN: 162101-31-7), a versatile building block in pharmaceutical and chemical synthesis. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical Identification and Properties
This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 162101-31-7 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | Solid |
| InChI Key | ULUIXJDBPYBAHS-UHFFFAOYSA-N |
| Canonical SMILES | COc1ccc(B(O)O)c(F)c1 |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | Warning | GHS07 |
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain chemical stability.
3.1. Handling
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][3]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
3.2. Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Refrigerated storage is recommended.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[3] | Prevents the inhalation of dust particles and minimizes the risk of respiratory tract irritation.[3] |
First-Aid Measures
In case of exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Accidental Release and Disposal
6.1. Accidental Release Measures
-
Evacuate personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Avoid dust formation.[1]
-
Wear appropriate PPE.[1]
-
Sweep up the spilled solid and place it into a suitable, closed container for disposal.[2]
-
Do not let the chemical enter drains.[4]
6.2. Disposal
-
Dispose of the material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Experimental Protocols
The safety data presented in this guide is typically derived from standardized tests. While the specific experimental reports for this compound are not publicly available, the methodologies for determining these hazards generally follow OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These may include:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide to construct biaryl and heteroaryl scaffolds. These structural motifs are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.
2-Fluoro-4-methoxyphenylboronic acid is a valuable building block in drug discovery and development. The presence of the fluorine atom and the methoxy group can significantly influence the physicochemical properties of the resulting coupled products, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide a detailed protocol for the successful application of this compound in Suzuki coupling reactions with a variety of aryl and heteroaryl halides.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (this compound) transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki coupling of this compound with various aryl and heteroaryl halides. These examples showcase the versatility of this building block and provide a starting point for reaction optimization.
Table 1: Suzuki Coupling with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 16 | 95 |
| 4 | 2-Bromoanisole | XPhos Pd G3 (1.5) | K₃PO₄ (2) | 2-Methyl-THF | 100 | 18 | 85 |
Table 2: Suzuki Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 89 |
| 2 | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 78 |
| 3 | 2-Chloroquinoline | XPhos Pd G3 (2) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 80 | 24 | 82 |
| 4 | 3-Bromo-5-(trifluoromethyl)pyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 6 | 91 |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki coupling reactions using this compound.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, this compound, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (Toluene, Ethanol, and Water).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Microwave-Assisted Suzuki Coupling with a Heteroaryl Chloride
This protocol is a general guideline for the rapid coupling of this compound with a heteroaryl chloride, such as 2-chloroquinoline, using microwave irradiation.
Materials:
-
This compound (1.5 mmol, 1.5 equiv.)
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv.)
-
tert-Butanol (4 mL)
-
Deionized Water (4 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine 2-chloroquinoline, this compound, potassium phosphate, and XPhos Pd G3.
-
Add tert-butanol and deionized water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Mandatory Visualizations
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide to optimizing the Suzuki-Miyaura reaction for a challenging yet synthetically valuable substrate: 2-Fluoro-4-methoxyphenylboronic acid. The presence of an ortho-fluoro substituent can influence the electronic properties and stability of the boronic acid, making catalyst and condition selection critical for achieving high yields and minimizing side reactions, particularly protodeboronation.[2]
This document outlines recommended catalysts, ligands, bases, and solvent systems, and provides a comprehensive experimental protocol for the successful coupling of this compound with various aryl halides.
Optimal Catalyst Systems
For electron-rich and potentially unstable boronic acids like this compound, highly active palladium catalysts are essential to ensure rapid coupling, thereby outcompeting the undesired protodeboronation side reaction.[3][4] The most effective catalysts are typically palladium precatalysts complexed with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][5]
Recommended Catalysts and Ligands:
-
Palladium Precatalysts with Biarylphosphine Ligands: These are often the catalysts of choice due to their high activity and stability.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand has demonstrated exceptional performance in promoting Suzuki couplings of challenging substrates, including those prone to decomposition.[3][7] Fourth-generation XPhos precatalysts (e.g., XPhos Pd G4) are particularly effective.[8][9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Similar to XPhos, SPhos is a highly effective ligand that can facilitate reactions at low catalyst loadings and mild temperatures.[7]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly active and offer an excellent alternative to phosphine-based systems.[1]
Table 1: Recommended Catalyst Systems for the Suzuki Coupling of this compound
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| XPhos Pd G4 | XPhos | High activity, promotes rapid reaction at low temperatures.[9] | 1 - 3 |
| SPhos Pd G2/G3 | SPhos | Excellent for a broad range of substrates, good functional group tolerance.[7] | 1 - 3 |
| Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | A versatile and cost-effective system.[10] | 2 - 5 |
| PEPPSI-IPr | IPr (NHC) | High thermal stability and activity, particularly with aryl chlorides. | 1 - 3 |
Optimization of Reaction Conditions
The selection of an appropriate base and solvent system is as critical as the choice of catalyst for a successful Suzuki-Miyaura reaction.
Base Selection: Strong inorganic bases are generally required to facilitate the transmetalation step of the catalytic cycle.[11]
-
Potassium Phosphate (K₃PO₄): Often the preferred base, particularly when using aqueous solvent mixtures. It provides a good balance of reactivity and minimal side reactions.[3][7]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for less reactive coupling partners.[12]
-
Potassium Carbonate (K₂CO₃): A milder base, which can be effective in some cases, but may require higher temperatures.[12]
Solvent System Selection: Aprotic solvents, often in the presence of water, are typically used to dissolve the organic reactants and the inorganic base.[13][14]
-
Tetrahydrofuran (THF) / Water: A common and effective solvent mixture.[3][7]
-
1,4-Dioxane / Water: Another widely used system, particularly for higher temperature reactions.[11]
-
Toluene / Water: Can be advantageous for certain substrates and catalyst systems.
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ | Effective for promoting transmetalation with minimal side reactions.[3][7] |
| Solvent | THF / H₂O (4:1 to 10:1) | Good solubility for both organic and inorganic reagents.[3][7][13] |
| Temperature | Room Temperature to 40 °C | Minimizes thermal decomposition of the boronic acid.[3][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst.[11] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction should be carried out under an inert atmosphere.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
XPhos Pd G4 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (8 mL)
-
Degassed deionized water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), XPhos Pd G4 (0.02 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous THF (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at room temperature or heat to 40 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 30 minutes to 4 hours.[3][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To further aid in the understanding of the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura reaction and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2-Fluoro-4-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and methoxy substituents. The choice of base is a critical parameter in the Suzuki-Miyaura reaction, profoundly influencing reaction rates and yields. This document provides a detailed guide to selecting the optimal base for cross-coupling reactions involving this compound, supported by experimental data from the literature and detailed protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species. This boronate then readily transfers its organic group to the palladium(II) complex, facilitating the subsequent reductive elimination and product formation. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system employed.
Comparative Analysis of Bases
While a direct head-to-head comparison of various bases for the cross-coupling of this compound is not extensively documented in a single study, analysis of various synthetic reports provides insights into effective base selection. Inorganic bases, particularly potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are frequently and successfully employed in these reactions.
The following table summarizes reaction conditions and yields from various studies utilizing this compound, highlighting the successful application of different bases.
| Aryl Halide/Triflate Partner | Base | Catalyst | Ligand | Solvent | Temp. (°C) | Time | Yield (%) |
| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | K₂CO₃ | Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane/H₂O (10:1) | 100 | Overnight | 72-80 |
| Substituted Bromopyridine | Na₂CO₃ | Pd(dppf)Cl₂·DCM | dppf | Dioxane/H₂O | 110 (MW) | 2 h | Not specified |
| 2-Bromopyridine | Na₂CO₃ | Pd(PPh₃)₄ | PPh₃ | Dioxane/H₂O | Not specified | Not specified | Near-quantitative |
| 6-bromopyridin-2-yl)-(3-methoxyphenyl)-methanone | Cs₂CO₃ | Pd(PPh₃)₄ | PPh₃ | DME/H₂O (2:1) | 80 | Overnight | Not specified |
| Compound 1f (Estradienone scaffold) | K₂CO₃ | Pd(PPh₃)₄ | PPh₃ | Toluene/Methanol (1:1) | 100 | Overnight | 36 |
Experimental Protocols
Below are detailed experimental protocols adapted from the literature for the Suzuki-Miyaura cross-coupling of this compound with different aryl halides.
Protocol 1: Cross-Coupling with a Chloro-substituted Naphthyridine [1]
This protocol is suitable for the coupling of this compound with chloro-heteroaromatic compounds.
Materials:
-
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate (1.0 equiv)
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, this compound, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the vessel.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Cross-Coupling with a Bromopyridine Derivative [2]
This protocol utilizes microwave irradiation to accelerate the reaction, which is particularly useful for high-throughput synthesis.
Materials:
-
Substituted Bromopyridine (1.0 equiv)
-
This compound (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.1 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave-safe reaction vial, combine the bromopyridine derivative, this compound, sodium carbonate, and Pd(dppf)Cl₂·DCM.
-
Add a mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 110 °C for 2 hours with stirring.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizing the Process
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-4-methoxyphenylboronic acid is a valuable building block, incorporating both an electron-withdrawing fluorine atom and an electron-donating methoxy group, which can influence its reactivity and the properties of the resulting coupled products.
A critical parameter in the success and efficiency of a Suzuki coupling reaction is the choice of solvent. The solvent system can significantly impact the solubility of reactants, the activity of the palladium catalyst, the efficacy of the base, and the rate of side reactions such as protodeboronation. This document provides detailed application notes, experimental protocols, and a comparative analysis of various solvents to guide the selection of optimal reaction conditions for Suzuki couplings involving this compound.
Solvent Selection and Optimization
The selection of an appropriate solvent system is crucial for achieving high yields and purity in Suzuki coupling reactions. The polarity of the solvent, its ability to dissolve both the organic and inorganic reagents, and its boiling point all play important roles. Aprotic polar solvents, often in combination with water, are frequently employed. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step of the catalytic cycle.
Below is a summary of the effects of various solvents on the yield of a representative Suzuki-Miyaura coupling reaction. While the specific coupling partners in the cited study were pyridine-2-sulfonyl fluoride and 2-thiopheneboronic acid pinacol ester, the relative performance of the solvents provides a valuable guide for reactions with this compound.[1][2]
Table 1: Effect of Solvent on Suzuki Coupling Yield [1][2]
| Entry | Solvent | Water Content | Temperature (°C) | Yield (%) |
| 1 | Toluene | - | 100 | 26 |
| 2 | Toluene | 20% | 100 | 48 |
| 3 | 1,4-Dioxane | - | 100 | 58 |
| 4 | 1,4-Dioxane | 20% | 100 | 72 |
| 5 | DMF | 20% | 100 | 43 |
| 6 | Acetonitrile | 20% | 80 | 52 |
| 7 | Isopropanol | 20% | 80 | 55 |
| 8 | Diglyme | 20% | 100 | 57 |
Data adapted from a study on a similar Suzuki-Miyaura coupling reaction. Yields are illustrative of solvent effects and may vary depending on the specific substrates and conditions.[1][2]
Observations:
-
Aprotic Polar Solvents: 1,4-Dioxane provided the highest yield, suggesting it is an excellent starting point for optimization.[1][2]
-
Effect of Water: The addition of water significantly improved the reaction yield in both toluene and 1,4-dioxane.[1][2] This is a common observation in Suzuki couplings, as water can enhance the solubility and activity of the inorganic base.
-
Other Solvents: Acetonitrile, isopropanol, and diglyme also provided moderate yields and can be considered as alternative solvents.[1][2]
Experimental Protocols
Two distinct protocols are presented below. Protocol 1 is a general method adaptable for various aryl halides. Protocol 2 is a specialized method for rapid coupling, which can be advantageous for substrates prone to decomposition.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki coupling of this compound with a variety of aryl or heteroaryl halides.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Rapid Room-Temperature Coupling for Unstable Substrates
This protocol is adapted for fast Suzuki-Miyaura coupling reactions, which is particularly useful when dealing with boronic acids that are prone to deboronation.[3] A highly active palladium precatalyst is employed to ensure the coupling reaction is faster than potential decomposition pathways.[3]
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction, which is often complete within 30 minutes to 2 hours.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of solvent is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Based on comparative data, a mixture of 1,4-dioxane and water (4:1) is an excellent starting point for reaction optimization, often providing superior yields. The provided protocols offer robust starting points for coupling this versatile boronic acid with a range of aryl and heteroaryl halides. Researchers should consider the stability of their specific substrates and the potential for side reactions like protodeboronation when selecting and optimizing their reaction conditions. Fine-tuning of the catalyst, base, and temperature may be necessary to achieve the highest possible yield and purity for a given transformation.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-4-methoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Fluoro-4-methoxyphenylboronic acid with various aryl halides. The strategic placement of the fluorine and methoxy groups on the boronic acid can influence the electronic properties and conformational preferences of the resulting biaryl products, making this a valuable building block in drug discovery and development.[4]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction, especially when dealing with electronically modified substrates.[6]
Core Reaction Components and Considerations
Successful coupling of this compound with aryl halides is dependent on the careful selection of the following components:
-
Aryl Halide: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][5] While aryl iodides and bromides are common substrates, advancements in catalyst systems have enabled the efficient coupling of aryl chlorides.[7] Electron-withdrawing groups on the aryl halide generally facilitate the oxidative addition step, while electron-donating groups can make this step more challenging.[6]
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and preformed catalysts with specialized ligands. For challenging couplings, including those with aryl chlorides or electron-rich substrates, the use of bulky, electron-rich phosphine ligands is often necessary.[6][8]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich boronic acids and various aryl halides, ligands such as SPhos, XPhos, and RuPhos have shown excellent performance.[9][10][11]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[12] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][13] The choice of base can be solvent-dependent, with weaker bases often being effective in polar aprotic solvents.[6]
-
Solvent: The reaction is often performed in a mixture of an organic solvent and an aqueous solution of the base.[6] Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][13] It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium(0) catalyst.[6]
Experimental Protocols
Below are general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a general procedure and may require optimization for specific substrates.[6]
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[6]
-
Add the degassed solvent via syringe. If using a mixed solvent system, the water should also be degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Protocol 2: Coupling with an Aryl Chloride
The coupling of aryl chlorides is generally more challenging and often requires a more active catalyst system.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium catalyst and ligand to a dry Schlenk flask with a magnetic stir bar.
-
Add the aryl chloride, this compound, and base.
-
Seal the flask, remove from the glovebox (if used), and add the degassed solvent via syringe.
-
Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, which can serve as a guideline for reactions with this compound. Yields are highly substrate-dependent and the conditions below may require further optimization.
| Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Chlorotoluene | Phenylboronic acid (1.5) | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | ~85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | >95 |
| 2-Bromopyridine | Phenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~80-90 |
| 4-Chloroacetophenone | Phenylboronic acid (1.5) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | ~90[11] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Application Notes and Protocols for 2-Fluoro-4-methoxyphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxyphenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a methoxy group on the phenyl ring, make it an important reagent in the construction of complex molecular architectures, particularly in the development of targeted therapies. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures, which are common motifs in a wide range of biologically active compounds. The strategic incorporation of the 2-fluoro-4-methoxyphenyl moiety can enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.
These application notes provide an overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction are provided, along with visualizations of key concepts.
Key Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary application is in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
| Application Area | Description |
| Kinase Inhibitors | A crucial building block for the synthesis of various kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and Glycogen Synthase Kinase-3β (GSK-3β). These inhibitors are investigated for the treatment of cancers and inflammatory diseases.[1] |
| Targeted Therapies | Utilized in the creation of targeted therapies where the 2-fluoro-4-methoxyphenyl group can form specific interactions with the target protein, enhancing drug efficacy.[2] |
| Biaryl and Heteroaryl Scaffolds | Enables the efficient construction of complex biaryl and heteroaryl compounds that are prevalent in medicinal chemistry.[2] |
| Drug Discovery and Development | Serves as a versatile intermediate in the exploration of new drug candidates, allowing for the synthesis of libraries of compounds for screening.[2] |
Featured Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
A key application of structurally similar boronic acids, such as 2-fluoro-4-phenoxyphenylboronic acid, is in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, rilzabrutinib.[1] BTK is a critical signaling protein in the B-cell receptor (BCR) pathway and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases.[2][3][4] The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to introduce the biaryl core.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The BTK signaling pathway is initiated by the binding of an antigen to the B-cell receptor (BCR). This triggers a cascade of phosphorylation events, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[4][5] Inhibitors of BTK block this signaling cascade, thereby reducing the pathological activity of B-cells.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Example Quantity (mmol) | Stoichiometry |
| Heteroaryl Bromide | - | 1.0 | 1.0 eq |
| This compound | 169.95 | 1.2 | 1.2 eq |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.05 | 0.05 eq |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 eq |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | 18.02 | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol, 204 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 37 mg).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Expected Outcome:
Yields for Suzuki-Miyaura couplings of this type are typically in the range of 70-95%, depending on the specific heteroaryl bromide used. The purity of the final product should be assessed by NMR and mass spectrometry and is expected to be >95% after purification.
Conclusion
This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. Its utility in the construction of complex biaryl and heteroaryl scaffolds through Suzuki-Miyaura cross-coupling reactions makes it an essential tool for drug discovery and development professionals. The protocols and information provided herein offer a solid foundation for researchers to utilize this important building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for specific substrate combinations.
References
- 1. 2-fluoro-4-phenoxyphenylboronic acid | Pharmaceutical Intermediate | 1414356-30-1 - PHMO [phmo.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-4-methoxyphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxyphenylboronic acid is a versatile organoboron compound that serves as a critical building block in the synthesis of advanced materials.[1] Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it an attractive monomer for the creation of functional polymers and small molecules with tailored characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on the synthesis of conjugated polymers for organic electronic applications. The primary application highlighted is its use in Suzuki-Miyaura cross-coupling polymerization to create polymers with specific optical and electronic properties suitable for devices like Organic Light-Emitting Diodes (OLEDs).
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization. This powerful carbon-carbon bond-forming reaction enables the incorporation of the 2-fluoro-4-methoxyphenyl unit into polymer backbones. This can significantly influence the final material's properties, such as its photoluminescence, thermal stability, and charge transport characteristics.
Applications include:
-
Organic Light-Emitting Diodes (OLEDs): As a component of conjugated polymers, it can be used to synthesize hole transport or emissive layer materials. The fluorine and methoxy groups can tune the HOMO/LUMO energy levels and enhance the quantum yield of photoluminescence.
-
Conductive Polymers: Incorporation of this monomer can modify the electronic properties of polymers, leading to materials with tailored conductivity.
-
Coatings and Advanced Composites: The unique properties of fluorinated and methoxy-substituted aromatic units can improve the durability, performance, and environmental resistance of coatings and composite materials.[1]
-
Fluorescent Sensors: Boronic acids are known to interact with diols, such as sugars. This property can be exploited to create fluorescent sensors where the emission properties of a material containing the this compound moiety change upon binding to a target analyte.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a conjugated polymer for applications in organic electronics. The protocol is based on a typical Suzuki-Miyaura polymerization reaction for the synthesis of a polyfluorene-based copolymer.
Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 2-fluoro-4-methoxyphenylene.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
-
Phenylboronic acid (for end-capping)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Equipment:
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reactant Setup: In a Schlenk flask, combine equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and this compound. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), in a molar ratio of 1-2 mol% relative to the monomers.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the reactants. To this stirring solution, add a 2M aqueous solution of potassium carbonate. The typical solvent-to-aqueous phase ratio is 2:1 by volume.
-
Polymerization Reaction: Heat the reaction mixture to reflux (approximately 70-75°C) under a continuous flow of inert gas. The reaction is typically run for 3 to 5 days.
-
End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid to the reaction mixture and continue to stir at reflux for another 24-48 hours.
-
Purification - Catalyst Removal: After cooling the reaction to room temperature, the product is purified to remove the palladium catalyst. This can be achieved by washing the organic phase with a dilute hydrogen peroxide solution, followed by extraction with chloroform.
-
Polymer Precipitation: The organic phase is separated, and the solvent is evaporated. The resulting solid residue is dissolved in a minimum amount of chloroform and then precipitated by slow addition to a large volume of vigorously stirring methanol.
-
Further Purification: The precipitated polymer is collected by filtration. To remove oligomers and remaining catalyst residues, the polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane).
-
Drying: The purified polymer is dried in a vacuum oven at 40-60°C until a constant weight is achieved.
Experimental Workflow Diagram:
Catalytic Cycle of Suzuki-Miyaura Coupling
The synthesis of the conjugated polymer relies on the Suzuki-Miyaura cross-coupling reaction, which follows a well-established catalytic cycle.
Catalytic Cycle Diagram:
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Fluoro-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methoxy substituents. The protocols outlined herein cover Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offering starting points for methodology development that can be adapted and optimized for specific research and development needs.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds in modern organic synthesis. This compound is a valuable substrate in these transformations, enabling the introduction of the 2-fluoro-4-methoxyphenyl moiety into a wide array of organic molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the methoxy group provides a handle for further functionalization.
However, fluorinated arylboronic acids can present challenges, such as a propensity for protodeboronation under basic conditions.[1][2][3] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and reaction efficiency. Modern palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, have proven highly effective for the coupling of challenging substrates, including polyfluorophenylboronic acids.[1][2][4]
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely employed method for the arylation of (hetero)aryl halides and triflates using boronic acids. The following table summarizes representative conditions and yields for the coupling of fluorinated phenylboronic acids with various coupling partners, providing a strong starting point for the use of this compound.
| Coupling Partner (Ar-X) | Palladium Catalyst | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [4] |
| 4-Bromoanisole | [Pd(XPhos)G2] (2 mol%) | - | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [1][4] |
| 4-Anisole Triflate | [Pd(XPhos)G2] (2 mol%) | - | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 | [1][4] |
| 2-Chlorotoluene | [Pd(XPhos)G2] (3 mol%) | - | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 | [1][4] |
| 2-Bromopyridine | [Pd(XPhos)G2] (2 mol%) | - | K₃PO₄ | THF/H₂O | 40 | 2 | 94 | [4] |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., [Pd(XPhos)G2], 2-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., THF/H₂O, 2:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium precatalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Heck Coupling Protocol (Generalized)
The Heck reaction couples the boronic acid with an alkene. As direct examples with this compound are not prevalent, this generalized protocol for an oxidative Heck-type reaction serves as a starting point.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Oxidant (e.g., benzoquinone, Ag₂O, or O₂ atmosphere)
-
Base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv.)
-
Solvent (e.g., DMF, DMAc, or toluene)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, oxidant, and base.
-
Evacuate and backfill the vessel with an inert gas if not using oxygen as the oxidant.
-
Add the degassed solvent and the alkene.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (Generalized)
The Sonogashira reaction couples the boronic acid with a terminal alkyne. This generalized protocol for a Sonogashira-type coupling is a representative procedure that may require optimization.
Materials:
-
This compound (1.2 equiv.)
-
Terminal alkyne (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Et₃N or piperidine, in solvent or as co-solvent)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Ligand Effects in Suzuki Reactions of 2-Fluoro-4-methoxyphenylboronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of ligands in the Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-methoxyphenylboronic acid. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science industries. The electronic properties of this boronic acid, influenced by the ortho-fluoro and para-methoxy substituents, present unique challenges and opportunities for reaction optimization. Understanding the judicious selection of phosphine ligands is paramount to achieving high yields and minimizing side reactions.
Introduction to Ligand Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. The catalytic cycle, mediated by a palladium catalyst, is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand plays a multifaceted role by:
-
Stabilizing the active Pd(0) species: Preventing palladium black precipitation and catalyst deactivation.
-
Modulating the electronic properties of the palladium center: Influencing the rates of oxidative addition and reductive elimination.
-
Controlling the steric environment around the palladium center: Facilitating the coupling of sterically hindered substrates.
For challenging substrates like this compound, which is prone to side reactions such as protodeboronation, the selection of an appropriate ligand is critical for a successful outcome.
Data Presentation: Ligand Performance in Suzuki Coupling of Fluorinated Arylboronic Acids
While specific comparative data for a wide range of ligands with this compound is not extensively consolidated in single reports, the following tables summarize representative yields for the Suzuki-Miyaura coupling of analogous fluorinated phenylboronic acids with various aryl halides. This data serves as a valuable guide for ligand selection and reaction optimization.
Table 1: Suzuki Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| 2 | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~90 |
| 3 | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >95 |
Data is illustrative and sourced from studies on similar substrates to provide a reasonable expectation of reactivity.
Table 2: Comparison of Buchwald-Type Ligands in the Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 96 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Buchwald-type phosphine ligands, such as SPhos and XPhos, are known for their high activity in coupling a broad range of substrates, including electron-deficient and sterically hindered ones.
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like a Buchwald palladacycle, 2-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst, typically in a 1:2 or 1:4 Pd:ligand ratio)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl halide, this compound, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the workup and purification as described in Protocol 1.
Mandatory Visualizations
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and data for the microwave-assisted Suzuki coupling of 2-Fluoro-4-methoxyphenylboronic acid with various aryl halides. The use of microwave irradiation dramatically accelerates reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. This makes it an invaluable tool in the rapid synthesis of biaryl compounds, which are key structural motifs in many pharmaceutical agents and advanced materials. The presence of the fluoro and methoxy substituents on the boronic acid partner can significantly influence the physicochemical properties of the resulting biaryl products, making this a valuable building block in drug discovery and development.
Reaction Principle
The microwave-assisted Suzuki coupling of this compound with an aryl halide (Ar-X) proceeds via a palladium-catalyzed cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. Microwave energy efficiently heats the reaction mixture, leading to a significant rate enhancement.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of boronic acids structurally similar to this compound with various aryl halides. This data provides a strong starting point for reaction optimization.
Table 1: Optimization of Reaction Parameters for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 80 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 70 |
| 3 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | >95 |
| 5 | Pd(OAc)₂/XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 12h (thermal) | 52 |
| 6 | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 40 | 92 |
Data adapted from studies on similar aryl boronic acids and aryl halides to provide a representative overview of conditions.[1][2][3]
Table 2: Representative Microwave-Assisted Suzuki Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II) Complex (0.05) | KOH | H₂O | 160 | 2 | 96 |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | Not specified |
| 3-Bromo-pyrazolo[1,5-a] pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 40 | 92 |
| Aryl Perfluorooctylsulfonate | 4-Methoxyboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Acetone/Toluene/H₂O (4:4:1) | 130 | 10 | 91 |
This table presents data from various sources to illustrate the scope and efficiency of microwave-assisted Suzuki coupling with related substrates.[1][4][5][6]
Experimental Protocols
The following are detailed protocols for performing a microwave-assisted Suzuki coupling reaction with this compound. These should be considered as a starting point and may require optimization for specific substrates.
General Protocol
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Microwave vial (appropriate size for the reaction scale)
-
Magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1) to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5] The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Specific Example: Coupling with 4-Bromoanisole
Materials:
-
4-Bromoanisole (93.5 mg, 0.5 mmol)
-
This compound (102 mg, 0.6 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
10 mL microwave vial
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.[5]
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.[5]
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing deboronation of 2-Fluoro-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 2-Fluoro-4-methoxyphenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 1-fluoro-3-methoxybenzene, consuming the starting material and reducing the yield of the desired product in reactions like the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to this reaction under certain conditions.
Q2: What are the main factors that cause the deboronation of this compound?
A2: The primary factors that contribute to deboronation are:
-
pH: Both acidic and basic conditions can catalyze deboronation.[1] For many arylboronic acids, the reaction is fastest at high pH.
-
Temperature: Higher reaction temperatures accelerate the rate of deboronation.
-
Solvent: The choice of solvent and the presence of water can influence the stability of the boronic acid. Water can act as a proton source for the deboronation reaction.
-
Reaction Time: Longer reaction times increase the likelihood of deboronation.
Q3: How does the fluorine substituent in this compound affect its stability?
A3: The introduction of a fluorine atom into the phenylboronic acid ring increases its acidity. The position of the fluorine is critical; for an ortho-substituent like in this compound, there is the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid group, which can enhance acidity. This increased acidity can, in turn, affect the rate of deboronation.
Q4: Can I visually identify if deboronation has occurred in my reaction?
A4: Visual identification is not reliable. The most effective way to determine if deboronation has occurred is through analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the starting material and the expected product. The deboronated byproduct (1-fluoro-3-methoxybenzene) will have a different Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify the presence of the deboronated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly sensitive for detecting and quantifying the parent boronic acid, the desired product, and the deboronated side product.
Troubleshooting Guide
This guide addresses common issues related to the deboronation of this compound and provides strategies to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product in a Suzuki-Miyaura coupling reaction. | 1. Deboronation of this compound: The boronic acid is degrading before it can react. 2. Inactive Catalyst: The palladium catalyst is not active. 3. Poor choice of base or solvent. | 1. Optimize reaction conditions to minimize deboronation: a. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder ones like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). b. Lower the reaction temperature: If the catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C). c. Use anhydrous solvents: While a small amount of water can be beneficial, excess water can promote deboronation. Ensure solvents are properly dried. 2. Use a fresh or more active catalyst/ligand system. Consider air-stable pre-catalysts. 3. Screen different solvent systems (e.g., dioxane/water, toluene/water, THF/water). |
| Formation of a significant amount of 1-fluoro-3-methoxybenzene byproduct. | Protodeboronation is the major reaction pathway. This is common with electron-deficient boronic acids, especially under harsh basic and thermal conditions. | 1. Convert the boronic acid to a more stable boronic ester: a. Pinacol Ester: These are generally more stable than the corresponding boronic acids. b. N-methyliminodiacetic acid (MIDA) Boronate: MIDA boronates are highly stable and allow for the slow release of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[2][3][4] 2. Employ a highly active catalyst: A more efficient catalyst can accelerate the desired cross-coupling, outcompeting the deboronation reaction. |
| Inconsistent reaction yields. | 1. Variable quality of the boronic acid: Degradation upon storage. 2. Inconsistent reaction setup: Variations in degassing, moisture content, or temperature. | 1. Use a fresh batch of this compound or purify the existing stock. Store in a cool, dry, and dark place. 2. Standardize the experimental procedure: Ensure consistent and thorough degassing of solvents, use of dry glassware, and precise temperature control. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to reduce deboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed water (optional, 0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed anhydrous solvent and, if necessary, a minimal amount of degassed water via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the MIDA Boronate Ester of this compound
For particularly sensitive substrates, converting the boronic acid to a stable MIDA boronate is recommended.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
N-methyliminodiacetic acid (MIDA) (1.05 mmol, 1.05 equiv.)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
purification of biaryl products from 2-Fluoro-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of biaryl products derived from Suzuki-Miyaura coupling reactions involving 2-Fluoro-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing biaryl compounds using this compound?
A1: The most common impurities include unreacted starting materials (both the aryl halide and the boronic acid), homocoupled products from the boronic acid, and the protodeboronated side product, 1-fluoro-3-methoxybenzene.[1][2] Residual palladium catalyst and inorganic salts from the base are also common.
Q2: How can I minimize the formation of the homocoupling byproduct of this compound?
A2: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, ensure the reaction mixture is thoroughly degassed before heating and that a strict inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[2]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, in this case forming 1-fluoro-3-methoxybenzene.[1] This can be influenced by reaction conditions. To mitigate it, use anhydrous solvents, ensure the base is of high quality, and avoid excessively high temperatures or prolonged reaction times. In some cases, using boronic acid derivatives like MIDA boronate esters can help by providing a slow release of the boronic acid, minimizing its concentration and potential for side reactions.[1]
Q4: My crude product is dark black. What is the cause and how do I remove it?
A4: A dark or black color in the crude product is typically due to the formation of palladium black (elemental palladium) from the decomposition of the palladium catalyst. This can be removed by filtering the reaction mixture through a pad of Celite® or silica gel after dilution with an organic solvent but before aqueous workup and concentration.
Q5: The starting boronic acid is difficult to separate from my product on a silica gel column. What is a better approach?
A5: this compound is relatively polar and acidic. During the aqueous workup, you can perform a basic wash (e.g., with 1M NaOH or Na₂CO₃ solution) to extract the unreacted boronic acid into the aqueous layer, simplifying the subsequent chromatographic purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of biaryl products.
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Ineffective base. 3. Significant protodeboronation of the boronic acid.[1][3] | 1. Use fresh catalyst and ligand. Ensure the reaction is performed under a strict inert atmosphere. 2. Use a freshly opened or properly stored base. Consider trying a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] 3. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure solvents are anhydrous. |
| Multiple Byproduct Spots on TLC/LC-MS | 1. Homocoupling of the boronic acid or aryl halide.[2][5] 2. Protodeboronation.[1][6] 3. Degradation of starting materials or product. | 1. Rigorously degas the solvent and reaction mixture to remove all traces of oxygen. 2. Avoid excessive heat and long reaction times. Confirm the purity of the boronic acid before starting. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Difficulty in Purification by Column Chromatography | 1. Product and impurities have very similar polarity. 2. Streaking of acidic or basic compounds on silica gel. | 1. Optimize the eluent system. Try a different solvent system (e.g., Toluene/Acetone instead of Hexanes/Ethyl Acetate). If co-elution persists, consider recrystallization or preparative HPLC. 2. For acidic impurities like boronic acid, perform a basic aqueous wash before chromatography. For basic impurities, an acidic wash (e.g., 1M HCl) may be effective. |
Data Presentation
Table 1: Common Impurities & Removal Strategies
| Impurity | Structure | Typical Polarity (on Silica) | Recommended Removal Strategy |
| This compound | C₇H₈BFO₃ | High | Basic aqueous wash (e.g., 1M NaOH); Column chromatography. |
| Homocoupled Dimer | C₁₄H₁₂F₂O₂ | Moderate to High | Careful column chromatography; Recrystallization. |
| 1-fluoro-3-methoxybenzene (Protodeboronation Product) | C₇H₇FO | Low (Non-polar) | Easily separated by column chromatography (elutes early).[1] |
| Palladium Catalyst Residues | - | Variable (often baseline) | Filter crude mixture through Celite®; Column chromatography. |
Table 2: General Purification Parameters
| Purification Method | Stationary Phase | Recommended Mobile Phase (Eluent) | Key Considerations |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) | The polarity of the biaryl product will depend on the other aryl partner; start with a low polarity eluent and gradually increase. |
| Recrystallization | N/A | Dichloromethane/Hexanes, Ethyl Acetate/Heptane, Ethanol/Water | Effective for obtaining highly pure material if the crude product is >90% pure. Requires screening of various solvent systems. |
| Aqueous Workup | N/A | Ethyl Acetate, Dichloromethane | Essential for removing inorganic salts. A basic wash is recommended to remove unreacted boronic acid.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[4]
-
Solvent Addition : Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
General Protocol for Workup and Purification
-
Cooling & Dilution : Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.[7]
-
Filtration (Optional) : If significant palladium black has formed, filter the mixture through a pad of Celite®, washing the pad with the same organic solvent.
-
Aqueous Wash : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then a saturated brine solution. To remove unreacted boronic acid, a wash with 1M NaOH or Na₂CO₃ can be performed before the water and brine washes.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Visualizations
Caption: Experimental Workflow for Biaryl Synthesis and Purification.
Caption: Troubleshooting Logic for Biaryl Product Purification.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Fluoro-4-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for reactions involving 2-Fluoro-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no yield. What are the initial troubleshooting steps?
A1: When encountering a low or negligible yield, a systematic check of the reaction parameters is crucial. The electronic nature of this compound, with an electron-withdrawing fluorine and an electron-donating methoxy group, can influence reactivity. Initial checks should include:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has been stored under inert conditions. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is efficient. Consider using a fresh batch of catalyst.
-
Inert Atmosphere: Oxygen can lead to the degradation of phosphine ligands and the formation of unwanted side products through the homocoupling of the boronic acid.[1] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Reagent Quality: Verify the purity of your this compound and the coupling partner (aryl halide or triflate). Boronic acids can degrade over time, especially if exposed to moisture.
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause decomposition of starting materials or products. Ensure the base is finely powdered for optimal reactivity.
Q2: I am observing significant formation of a byproduct that I suspect is the homocoupling of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or when the reduction of a Pd(II) pre-catalyst is slow. To mitigate this:
-
Thorough Degassing: Employ rigorous degassing techniques for your solvents and the reaction mixture. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling as it eliminates the need for an in-situ reduction step that can be a source of side reactions.
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide can sometimes favor the cross-coupling pathway.
Q3: Protodeboronation of my this compound seems to be a major issue. What conditions can help prevent this?
A3: Protodeboronation, the cleavage of the C-B bond, is a known side reaction for many boronic acids. The electronic properties of this compound can make it susceptible to this pathway. To minimize protodeboronation:
-
Choice of Base: The use of milder bases can be beneficial. While strong bases are often used to accelerate the reaction, they can also promote protodeboronation. Consider screening bases like K₂CO₃ or CsF, which are generally less harsh than hydroxides or phosphates.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, especially with inorganic bases, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can be helpful. In some cases, a carefully controlled amount of water in the solvent system (e.g., dioxane/water 4:1) can be optimal.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature decomposition. The boronic ester can then undergo the coupling reaction, often with improved stability.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for optimizing your reaction would be to use a robust catalyst system known to be effective for challenging substrates. The following conditions can be considered as a baseline for further optimization.
| Parameter | Recommended Starting Condition | Notes |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | A reliable and versatile catalyst for a range of Suzuki couplings.[2] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | K₂CO₃ is a standard choice, while K₃PO₄ can be more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | These solvent systems are widely used and generally effective.[1][2] |
| Temperature | 80-100 °C | A common temperature range for Suzuki reactions. |
| Boronic Acid | 1.2 equivalents | A slight excess of the boronic acid is often beneficial. |
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Suzuki reactions with this compound.
Problem 1: No or Low Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst like a Buchwald-type G3 or G4 palladacycle. |
| Insufficiently Inert Atmosphere | Ensure all reaction components are rigorously degassed. Use Schlenk techniques or a glovebox for reaction setup. |
| Poor Reagent Quality | Verify the purity of this compound and the aryl halide via NMR or other analytical techniques. |
| Suboptimal Base/Solvent Combination | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient reduction of Pd(II) pre-catalyst. | Rigorously degas the reaction mixture. Use a Pd(0) catalyst. |
| Protodeboronation Product | Excess water; harsh basic conditions. | Use anhydrous solvents or a controlled amount of water. Screen milder bases (e.g., K₂CO₃, CsF). Consider converting the boronic acid to a more stable pinacol ester. |
| Dehalogenation of Aryl Halide | Stalled catalytic cycle after oxidative addition. | Optimize the base and ensure high purity of the boronic acid to facilitate efficient transmetalation. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Visualizing the Process
To aid in understanding the experimental workflow and the logic behind troubleshooting, the following diagrams are provided.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Fluoro-4-methoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve yields in cross-coupling reactions involving 2-Fluoro-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organoboron compound widely used in organic synthesis. It serves as a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are significant in the development of pharmaceuticals and agrochemicals.[1] The presence of the fluorine and methoxy groups can enhance reactivity, selectivity, and the metabolic stability of the final products, making it a valuable reagent in drug discovery.[1][2]
Q2: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges include:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[3][4] This is particularly an issue with electron-rich boronic acids and can be promoted by strong bases and high temperatures.
-
Homocoupling: The self-coupling of the boronic acid can occur, leading to undesired symmetrical biaryl byproducts.[5]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities, leading to incomplete conversion.[4]
-
Low Reactivity of Coupling Partners: The choice of the aryl halide is critical; aryl chlorides, for instance, are generally less reactive than bromides or iodides and may require specialized catalytic systems.[4][6]
Q3: Which cross-coupling reaction is most common for this boronic acid?
The Suzuki-Miyaura reaction is the most widely practiced cross-coupling reaction for this compound due to its broad applicability, the low toxicity of boron byproducts, and the wide variety of commercially available catalysts and reagents.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Low or No Yield
Q4: My reaction is resulting in a low yield or has failed completely. What are the first things I should check?
A systematic check of your reagents and reaction setup is the best starting point:
-
Reagent Quality: Ensure the this compound is pure and has been stored correctly, as boronic acids can degrade over time. The quality of the aryl halide, base, and solvent is also critical.[4]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[4][6] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[4] Ensure the base is of high purity and has been stored correctly.
Q5: How does the choice of catalyst and ligand affect the reaction, and what should I consider if I suspect a catalyst issue?
The catalyst and ligand are at the heart of the reaction, and their choice is pivotal.
-
Catalyst Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are often susceptible to oxidation.[4] Using fresh, properly stored catalyst and ligand is recommended.
-
Ligand Selection: For challenging substrates, including those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands are often more effective.[7] Ligands like SPhos, XPhos, and RuPhos can accelerate the desired cross-coupling, potentially outcompeting side reactions.[7] Pd(dppf)Cl₂ is another robust and widely used catalyst.[7]
Q6: My yield is still low. Could the base be the problem?
Yes, the base plays a critical role in the catalytic cycle but can also promote side reactions.
-
Base Strength: The base is required to activate the boronic acid for transmetalation. However, strong bases can promote protodeboronation.[4][8] If you suspect this is an issue, consider switching to a milder base.
-
Commonly Used Bases: Inorganic bases are most common. A screening of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF may be necessary to find the optimal choice for your specific substrate combination.[6][9]
Significant Side-Product Formation
Q7: I'm observing a significant amount of a byproduct that appears to be the arene from my boronic acid (without the B(OH)₂ group). What is happening and how can I fix it?
This is likely due to protodeboronation. Here are some strategies to minimize this side reaction:
-
Milder Conditions: Use lower reaction temperatures and shorter reaction times where possible.[4]
-
Choice of Base: As mentioned, avoid excessively strong bases. Milder bases like K₃PO₄ or carbonates are often preferred.[7]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4][10]
Q8: How can I reduce the formation of homocoupling byproducts?
Homocoupling of the boronic acid can occur, especially if adventitious oxygen enters the system, which can be an issue during the reductive activation of a Pd(II) precatalyst.[5] To minimize this:
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Ensure a Strictly Inert Atmosphere: Rigorous exclusion of oxygen is critical.
-
Use a Pre-activated Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.
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Modify Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical conditions for Suzuki-Miyaura couplings of structurally similar substituted phenylboronic acids. These can serve as a starting point for optimizing your reaction with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Substituted Phenylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [11] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [11] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [11] |
| PdCl₂(dppf) (10) | --- | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | Modest to Good | [11] |
| Pd(OAc)₂ (0.05) | IMes | K₂CO₃ | Neat Water | Room Temp | High | [11] |
Table 2: Examples of Suzuki Coupling with Methoxy-Substituted Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 66 | [10] |
| 2-Ethoxy-5-methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~85 | [12] |
| 4-Methoxyphenylboronic acid | 6-Fluoro-purine derivative | Ni(COD)₂ / IPr | K₃PO₄ | Toluene | 71 | [13] |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | (Not specified) | (Not specified) | (Not specified) | 92 (on similar substrate) | [14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4][14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10][14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[11][15]
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A decision tree to guide troubleshooting for low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with 2-Fluoro-4-methoxyphenylboronic Acid
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-Fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice and answers to frequently asked questions, with a particular focus on the role of water in the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
A1: Water can play a multifaceted role in Suzuki-Miyaura couplings. It is often a component of the solvent system, typically mixed with organic solvents like 1,4-dioxane or THF. A small amount of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the transmetalation step by activating the boronic acid.[1] However, excessive water can lead to undesirable side reactions.
Q2: I am observing significant protodeboronation of my this compound. What is causing this and how can I prevent it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2] This is often promoted by the presence of water, which acts as a proton source, and can be exacerbated by high temperatures and strong bases. The electron-withdrawing fluorine atom on your boronic acid can also influence its susceptibility to this side reaction.
To minimize protodeboronation:
-
Use anhydrous conditions: If protodeboronation is severe, switching to a strictly anhydrous solvent system can be beneficial.[3]
-
Employ a milder base: Consider using a weaker base like KF instead of stronger bases such as NaOH or K₃PO₄.
-
Use boronic esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can provide a "slow release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.
Q3: Can I run the Suzuki coupling of this compound in pure water?
A3: While some Suzuki reactions can be performed in purely aqueous conditions, it is generally challenging for substrates that are not water-soluble.[4][5] For this compound and many common aryl halide coupling partners, a mixed solvent system (e.g., dioxane/water, THF/water) is typically required to ensure all components remain in solution.[6] Running the reaction in pure water may lead to poor solubility and low reaction rates.[7]
Q4: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check regarding water?
A4: If your reaction is failing, consider the following water-related factors:
-
Inadequate water: If you are using an inorganic base like K₂CO₃ or K₃PO₄ in a largely organic solvent, a small amount of water may be necessary for the base to be effective. Ensure your base is sufficiently dissolved.
-
Excessive water: Too much water can lead to significant protodeboronation of your starting material. Verify the water content of your solvents, especially hygroscopic ones like THF.
-
Hydrolysis of reagents: While boronic acids are generally stable, other reagents or products in your reaction might be sensitive to hydrolysis under the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause (Water-Related) | Suggested Solution |
| Low to No Yield | 1. Insufficient base activation: In a mostly organic solvent, the inorganic base may not be soluble enough to activate the boronic acid. 2. Excessive protodeboronation: Too much water in the reaction mixture is leading to the decomposition of the boronic acid. | 1. Add a small amount of degassed water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) to help solubilize the base. 2. Use anhydrous solvents and ensure your reagents are dry. Consider switching to a boronic ester derivative for increased stability. |
| Significant Protodeboronation Byproduct | 1. High water content: The primary cause is often an excess of water acting as a proton source. 2. Harsh basic conditions in aqueous media: Strong bases can accelerate protodeboronation. | 1. Switch to anhydrous conditions or reduce the amount of water in your co-solvent system. 2. Use a milder base such as KF or CsF. |
| Formation of Homocoupling Byproduct | Oxygen in the reaction mixture: While not directly a water issue, improper degassing of aqueous solvent mixtures can leave dissolved oxygen, which promotes homocoupling. | Ensure all solvents, including water, are thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. |
| Inconsistent Results | Variable water content: Hygroscopic solvents like THF can absorb varying amounts of atmospheric moisture, leading to inconsistent water levels between runs. | Use freshly opened anhydrous solvents or dry them using appropriate methods before use to have better control over the water content. |
Data Presentation
The following table summarizes the results of Suzuki-Miyaura coupling reactions with various fluorinated phenylboronic acids under different solvent conditions.
Disclaimer: The following data is compiled from the literature for fluorinated phenylboronic acids that are structurally related to this compound. Direct yield comparisons can be influenced by other reaction parameters. This table is intended to illustrate the impact of the solvent system on the reaction outcome.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Toluene | 110 | 3 | ~90 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 70 | 1 | <10 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Water + Bu₄NBr | 70 | 1 | 99 |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Toluene | 110 | 48 | ~95 |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 95 |
| 2,5-Difluorophenylboronic acid | 4-Chlorobenzonitrile | XPhos Pd G3 | K₃PO₄ | THF / H₂O (2:1) | 60 | 18 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting logic for a failed Suzuki-Miyaura reaction.
References
- 1. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 2-Fluoro-4-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxyphenylboronic acid. The following sections address common issues encountered during its use in cross-coupling reactions, with a focus on impurity management and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of this compound. What is the likely cause and how can I prevent this?
A1: The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is a common side reaction known as homocoupling. This is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this undesired reaction.[1][2] To minimize homocoupling, rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst that requires in-situ reduction, can also help mitigate this issue.[2]
Q2: My reaction yield is consistently low, and I suspect my this compound is degrading. What could be happening?
A2: Low yields are frequently attributed to the degradation of the boronic acid, most commonly through protodeboronation.[1][2] This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom, to form 3-fluoroanisole. This side reaction can be exacerbated by excessive water in the reaction mixture, high temperatures, or prolonged reaction times with certain bases.[2] To address this, ensure you are using anhydrous solvents and reagents where appropriate for your specific protocol. You can also consider using more stable boronic esters, such as the pinacol (BPin) or MIDA esters, which are designed to be more robust against protodeboronation.[2]
Q3: The purification of my desired product is difficult due to an impurity with a similar polarity. What is this impurity likely to be and how can I manage it?
A3: A common impurity that can be difficult to separate from the desired cross-coupled product is the protodeboronated byproduct (3-fluoroanisole). Due to its similar aromatic structure, it can have comparable chromatographic behavior. The primary strategy for managing this impurity is to prevent its formation in the first place by optimizing reaction conditions to minimize protodeboronation as described in Q2. If the impurity is still present, careful optimization of your purification method (e.g., gradient elution in column chromatography) may be necessary. In some cases, a recrystallization of the final product can be effective in removing minor impurities.
Q4: What are the best practices for setting up a Suzuki-Miyaura coupling reaction with this compound to ensure high yield and purity?
A4: For robust and reproducible results, consider the following best practices:
-
Reagent Quality: Use high-purity this compound, aryl halide, and other reagents. Check the stability of your boronic acid, especially if it has been stored for a long time.[2]
-
Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1]
-
Catalyst Choice: Use an appropriate palladium catalyst and ligand system. Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are often highly efficient and air-stable, ensuring clean conversion to the active Pd(0) species.[2]
-
Base and Solvent Selection: The choice of base and solvent is critical and often substrate-dependent. Common systems include K₂CO₃ in a mixture of an organic solvent (like 1,4-dioxane or THF) and water.[3] The base is essential for the transmetalation step.[4]
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.[1]
Troubleshooting Guide
Low conversion or yield in a Suzuki-Miyaura reaction involving this compound can stem from several factors. The following workflow provides a systematic approach to diagnosing and resolving common issues.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Data Presentation
The choice of reaction conditions can significantly impact the yield of the desired product and the formation of impurities. The following table provides a representative summary of how varying parameters in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide might influence the outcome.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 | 95 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 92 | 98 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 110 | 6 | 88 | 96 |
| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) (not degassed) | 90 | 12 | 60 | 80 (high homocoupling) |
Note: This data is illustrative and serves as a guideline. Actual results will vary depending on the specific substrates and reaction scale.
Key Impurities and Structures
Understanding the structures of the starting material and potential impurities is crucial for their identification and management.
Caption: Structures of this compound and its common reaction byproducts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
This is a general procedure for the purification of a solid, crude cross-coupling product. The choice of solvent is critical and must be determined empirically.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal may be added, and the hot solution filtered through celite.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
References
Technical Support Center: Monitoring 2-Fluoro-4-methoxyphenylboronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-methoxyphenylboronic acid.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of byproducts are common challenges in Suzuki-Miyaura coupling reactions. The unique electronic nature of this compound, with its electron-withdrawing fluorine and electron-donating methoxy group, can influence reaction outcomes. This guide provides a systematic approach to identifying and resolving common issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1][2] | - Ensure the palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0).[1] - Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst for more reliable activation.[2] |
| 2. Ineffective Base: The chosen base may be too weak, not sufficiently soluble, or of poor quality. The base is crucial for activating the boronic acid for transmetalation.[2] | - Use a stronger base such as K₃PO₄ or Cs₂CO₃, especially if transmetalation is slow.[2] - Ensure the base is finely powdered and anhydrous to maximize reactivity.[3] - Screen different bases to find the optimal choice for your specific substrate combination.[2] | |
| 3. Oxygen Contamination: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4][5] - Maintain a positive pressure of inert gas throughout the reaction setup and duration.[5] | |
| Significant Byproduct Formation | 1. Protodeboronation: The boronic acid loses its boron group, being replaced by a hydrogen atom. This is a common side reaction, especially with aqueous bases.[2][3] | - Use a boronic ester (e.g., pinacol ester) to increase stability against protodeboronation.[3] - Minimize the amount of water in the reaction or use anhydrous conditions if possible.[6] - Employ milder bases like KF or K₂CO₃. |
| 2. Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct (e.g., 2,2'-difluoro-4,4'-dimethoxybiphenyl). This is often promoted by the presence of oxygen or unreduced Pd(II).[2][3] | - Ensure rigorous exclusion of oxygen from the reaction.[2] - Use an efficient precatalyst system to ensure rapid and complete conversion to the active Pd(0) species.[2] | |
| 3. Dehalogenation: The aryl halide partner is reduced, and the halogen is replaced by a hydrogen atom. | - This can occur if the catalytic cycle stalls after oxidative addition. Optimize the base and ensure the boronic acid is highly reactive to promote transmetalation.[3] | |
| Inconsistent or Non-reproducible Results | 1. Reagent Quality: Purity and stability of starting materials (boronic acid, aryl halide, solvent, base) are critical. | - Use high-purity, anhydrous, and degassed solvents.[1] - Verify the purity of the this compound, as boronic acids can degrade over time. |
| 2. Reaction Temperature: Sub-optimal temperature can lead to slow reaction rates or catalyst decomposition. | - A typical starting temperature range is 80-110 °C.[2][5] This may need to be optimized for your specific substrates. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the coupling of this compound?
A1: The choice of monitoring technique depends on the available equipment and the specific requirements of your experiment.[7]
-
Thin-Layer Chromatography (TLC): A quick, simple, and cost-effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[8][9] It is excellent for quickly checking reaction progress at different time points.
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: Provides high-resolution, quantitative data, making it ideal for detailed kinetic studies and accurate determination of conversion and purity.[7]
-
Gas Chromatography (GC) / GC-MS: Suitable for volatile and thermally stable compounds. It can provide excellent separation and quantification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both structural confirmation and quantitative analysis without the need for calibration curves if an internal standard is used.[10][11] ¹⁹F NMR can be particularly useful for this specific reaction due to the fluorine atom.[12]
Q2: How can I visualize the spots on a TLC plate for this reaction?
A2: Since the starting materials and the biaryl product are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[8][13] For more permanent visualization or for compounds with poor UV activity, staining with a potassium permanganate (KMnO₄) solution can be effective, as it reacts with oxidizable groups.[14]
Q3: My reaction seems to stall after 50% conversion. What should I do?
A3: Stalling can be due to catalyst deactivation or inhibition. First, ensure your reaction is truly under an inert atmosphere, as slow oxygen leakage can kill the catalyst over time.[1] If the issue persists, consider adding a fresh portion of the catalyst and ligand to the reaction mixture. Also, check for the potential of product inhibition, where the biaryl product coordinates to the palladium center and slows down the catalytic cycle.
Q4: The fluorine and methoxy groups on the boronic acid seem to have opposing electronic effects. How does this influence the reaction?
A4: The methoxy group is electron-donating, which generally increases the nucleophilicity of the aryl group and can speed up the transmetalation step.[11][15] The ortho-fluorine is electron-withdrawing, which can make the ipso-carbon more electrophilic. The overall reactivity will be a balance of these effects. While electron-donating groups on the boronic acid partner are generally found to enhance the reaction rate, the specific outcome can depend on the other reaction components and conditions.[15]
Q5: I am seeing a new, unexpected spot on my TLC/HPLC. What could it be?
A5: Besides the expected starting materials and product, common side products include the homocoupled boronic acid and the protodeboronated starting material (1-fluoro-3-methoxybenzene).[2][3] LC-MS analysis would be the most effective way to quickly identify the mass of this unknown species and help elucidate its structure.
Experimental Protocols and Data Presentation
Quantitative Analysis by HPLC
This table shows representative data from monitoring a Suzuki-Miyaura coupling of this compound with an aryl bromide, analyzed by HPLC.
| Reaction Time (minutes) | Aryl Bromide (% Area) | This compound (% Area) | Biaryl Product (% Area) |
| 0 | 48.5 | 51.2 | 0.3 |
| 30 | 25.1 | 26.8 | 48.1 |
| 60 | 10.2 | 11.5 | 78.3 |
| 90 | 2.1 | 3.2 | 94.7 |
| 120 | < 1 | < 1 | > 99 |
Detailed Methodologies
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC) [8][9]
-
Preparation: Prepare a TLC developing chamber with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). A piece of filter paper can be added to saturate the chamber atmosphere.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (a few microliters) of the reaction mixture using a glass capillary.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. It is good practice to spot the starting aryl halide and boronic acid as references in separate lanes. A co-spot of the reaction mixture with the starting material can also be helpful.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to rise to near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC) [7]
-
Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactants and the product absorb (e.g., 254 nm).
-
-
Analysis: Inject the prepared samples into the HPLC. Monitor the chromatograms for the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. For quantitative analysis, create a calibration curve with standards of known concentrations.
Protocol 3: Monitoring by ¹H NMR Spectroscopy [11]
-
Sampling and Preparation: At each time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately. Remove the solvent under reduced pressure.
-
Sample Preparation for NMR: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. If an internal standard was not included in the reaction, it can be added at this stage for quantitative analysis.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks for the starting materials and the product that do not overlap with other signals. Integrate these peaks. The relative ratios of the integrals will show the progress of the reaction. For quantitative data, compare the integrals of the compounds of interest to the integral of the known amount of internal standard.[10]
Visualizations
General Experimental Workflow
Caption: A typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Conversion
References
- 1. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 2-Fluoro-4-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during cross-coupling reactions involving 2-Fluoro-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a Suzuki-Miyaura coupling reaction with this compound to be sluggish or fail?
A1: Reactions involving this compound can be challenging due to the electronic properties of the substrate. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, which may slow down the transmetalation step in the palladium catalytic cycle.[1] This often requires the use of more active catalyst systems and carefully optimized reaction conditions.
Q2: How can the fluoride ion from the boronic acid affect the palladium catalyst?
A2: The effect of fluoride ions on palladium catalysts can be complex. Excess fluoride can interact with the palladium center, potentially forming inactive palladium-fluoride species or altering the catalyst's electronic properties, which can inhibit key steps like reductive elimination.[1][2] In some systems, fluoride has been shown to quench catalytic activity.[3][4] Conversely, under certain conditions, such as in the presence of water and excess phosphine, fluoride ions can also promote the reduction of Pd(II) to the active Pd(0) species.[5]
Q3: What is protodeboronation and how can it be minimized in my reaction?
A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom. This is particularly an issue with electron-deficient boronic acids.[1][6] Key factors that can promote protodeboronation include the pH of the reaction medium, the presence of water, elevated temperatures, and the strength of the base used.[7] To minimize this side reaction, it is advisable to use milder bases, lower reaction temperatures, and consider using boronic esters, which can exhibit greater stability.[8]
Q4: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A4: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst agglomeration.[1][9] This means the active palladium nanoparticles have aggregated into an inactive bulk metal state.[1] This can be caused by high reaction temperatures, low ligand-to-metal ratios, or the use of ligands that do not sufficiently stabilize the palladium center.[9] To prevent this, consider lowering the reaction temperature, using more robust ligands (e.g., bulky, electron-rich phosphine ligands), or ensuring an appropriate ligand-to-palladium ratio.[1][9]
Q5: What are common side products I should look out for?
A5: Besides the desired product and unreacted starting materials, you may observe the homocoupling product of the boronic acid.[10] This side reaction is often promoted by the presence of oxygen and can be minimized by rigorously degassing all solvents and reagents and by using a pre-formed Pd(0) source.[7][9] Another possible side product is the dehalogenated starting material, where the halide is replaced by a hydrogen atom.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[10] | - Ensure rigorous degassing of all solvents and reagents.[9] - Use a fresh, high-quality palladium precursor and ligand. - Consider using a precatalyst that is more readily activated.[6] |
| Inappropriate Base: The chosen base may not be strong enough or may have poor solubility.[10] | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[10] - Ensure the base is finely powdered and dry.[8] | |
| Low Reactivity of Boronic Acid: The electron-withdrawing fluorine substituent can reduce the nucleophilicity of the boronic acid.[1] | - Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos).[1] - Increase the reaction temperature, but monitor for catalyst decomposition. | |
| Significant Formation of Palladium Black | Catalyst Agglomeration: The palladium nanoparticles have aggregated into an inactive form.[1] | - Lower the reaction temperature.[1] - Increase the ligand-to-palladium ratio to better stabilize the catalyst.[9] - Use more robust ligands that can prevent agglomeration.[1] |
| High Levels of Boronic Acid Homocoupling | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[9] | - Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas or freeze-pump-thaw cycles.[7][9] - Use a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid side reactions during the in-situ reduction of a Pd(II) precursor.[7] |
| Significant Protodeboronation | Harsh Reaction Conditions: High temperatures and strong bases can accelerate the cleavage of the C-B bond.[7] | - Use a milder base or a boronic ester (e.g., a pinacol ester) for increased stability.[8] - Lower the reaction temperature and carefully control the amount of water in the reaction.[7] |
| Catalyst Poisoning | Impurities in Reagents: Sulfur-containing compounds or other impurities can irreversibly bind to the palladium catalyst.[1][11] | - Use high-purity reagents and solvents.[1] - If impurities are suspected in the starting materials, consider purification before use. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general procedure and may require optimization for your specific substrates.
-
Reaction Setup:
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
-
Degassing:
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[10]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water) via a syringe.[8]
-
-
Reaction:
-
Work-up:
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[10]
-
Visualizations
Caption: Potential catalyst deactivation by excess fluoride.
Caption: Troubleshooting workflow for a failing reaction.
Caption: Suzuki cycle with potential deactivation points.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 5. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling-Up 2-Fluoro-4-methoxyphenylboronic Acid Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low upon scale-up?
Answer:
Low yields in the scale-up of Suzuki reactions with this compound can arise from several factors, often exacerbated by changes in reaction parameters at a larger scale. Key issues to investigate include:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 1-fluoro-3-methoxybenzene and reducing the availability of the boronic acid for the desired cross-coupling.[1][2] Electron-withdrawing groups, such as the fluorine atom on the phenyl ring, can make the boronic acid more susceptible to this decomposition pathway.[1]
-
Catalyst Deactivation: The palladium catalyst can lose its activity during the reaction.[3][4] This can be caused by several factors, including:
-
Adsorption of product or impurities: The product or byproducts can adsorb onto the surface of a heterogeneous catalyst, blocking active sites.[3][4]
-
Oxygen contamination: The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) species.[5]
-
Ligand degradation: Phosphine ligands can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and critical for success.[1] An inappropriate combination can lead to poor catalytic turnover and low product formation.[1]
-
Poor Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and catalyst decomposition.[6]
-
Mass Transfer Limitations: As the reaction scale increases, the rate of reaction can become limited by the rate at which reactants are transported to the catalyst surface, particularly with heterogeneous catalysts.
Solutions to Improve Yield:
-
Careful Selection of Base: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) to minimize protodeboronation.[1][7] Strong bases can accelerate the decomposition of the boronic acid.[2]
-
Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and improve catalyst stability.[1]
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial, especially for dissolving inorganic bases, excessive water can promote protodeboronation.[1][2] Ensure solvents are appropriately dried.[1]
-
Optimize Reaction Temperature and Time: Higher temperatures can increase reaction rates but also accelerate decomposition pathways.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[1]
-
Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst to prevent oxygen contamination.[1][5]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, which are more resistant to protodeboronation.[2][8]
Question 2: I am observing a significant amount of homocoupling of my aryl halide and/or the boronic acid. How can I minimize these side reactions?
Answer:
Homocoupling is a common side reaction that consumes starting materials and complicates purification.[1]
-
Aryl Halide Homocoupling: This is often promoted by the presence of oxygen.[1]
-
Boronic Acid Homocoupling: This can also be caused by oxygen contamination.[5]
Question 3: My reaction stalls before completion, even with extended reaction times. What could be the cause?
Answer:
A stalled reaction is often indicative of catalyst deactivation.[3][4]
-
Potential Causes:
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[9][10]
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst.[3][4]
-
Insufficient Catalyst Loading: The initial catalyst concentration may be too low for the scale of the reaction.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your this compound, aryl halide, and solvents.[9]
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in catalyst loading can sometimes overcome deactivation issues.
-
Consider a More Robust Catalyst System: Switching to a more stable pre-catalyst or a different ligand can improve catalyst longevity.[5] Buchwald-type ligands are often effective in challenging couplings.[11]
-
Controlled Addition of Reagents: In some cases, slow addition of one of the reactants can help to maintain a low concentration of potentially inhibiting species.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound on a larger scale?
A1: A good starting point, which should be optimized for each specific substrate combination, would be:
-
Catalyst: A pre-catalyst like a palladacycle (e.g., XPhos Pd G3, 0.5–2 mol%) is often a robust choice for scale-up.[5]
-
Ligand: If not using a pre-catalyst, a bulky, electron-rich phosphine ligand such as SPhos or XPhos (1-4 mol%) is recommended.[1]
-
Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents) are generally effective and cost-efficient for scale-up.[7]
-
Solvent: A mixture of an aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) with a small amount of water (e.g., 10:1 ratio) is a good starting point.[13] These solvents are often preferred for industrial applications due to their safety and environmental profiles.
-
Temperature: 80-110 °C.[2]
Q2: How critical is the quality of this compound for a successful scale-up?
A2: The purity of the boronic acid is paramount.[9] Impurities can poison the palladium catalyst, lead to unwanted side reactions, and reduce the overall yield and reproducibility of the reaction.[9] It is essential to use high-purity boronic acid for scale-up to ensure consistent results and a cleaner reaction profile, which simplifies downstream purification.[9]
Q3: What are the key safety considerations when scaling up a Suzuki coupling reaction?
A3: Key safety considerations include:
-
Exothermic Reactions: Suzuki couplings can be exothermic. Monitor the internal reaction temperature carefully, especially during the initial stages and catalyst addition. Ensure adequate cooling capacity is available.
-
Flammable Solvents: Many solvents used in Suzuki couplings are flammable. Use appropriate engineering controls (e.g., fume hoods, inert atmosphere) and personal protective equipment.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care. Avoid inhalation of dust.
-
Bases: Inorganic bases can be corrosive. Handle them with appropriate personal protective equipment.
-
Pressure Build-up: If the reaction is run in a sealed vessel, be aware of the potential for pressure build-up, especially at elevated temperatures.
Data Presentation
Table 1: Comparison of Bases for Suzuki Coupling Reactions
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | - | 90 | 12 | 92 | [14] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | - | 90 | 12 | 88 | [14] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | - | 90 | 12 | 85 | [14] |
| 4 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | 90-100 | 12-16 | High | [7] |
Note: The yields presented are from a model reaction and may vary depending on the specific substrates used.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling Scale-Up
This protocol is a general starting point and should be optimized for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)[2]
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, glovebox)[15]
Procedure:
-
Vessel Preparation: To an appropriately sized, oven-dried reaction vessel equipped with a mechanical stirrer, thermocouple, and condenser, add the aryl halide, this compound, and the finely powdered base.[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the vessel multiple times.[2][15]
-
Solvent Addition: Add the degassed solvent mixture via cannula or a pressure-equalizing addition funnel.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.[2]
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 14. benchchem.com [benchchem.com]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Fluoro-4-methoxyphenylboronic Acid and its Analogue
For researchers, scientists, and professionals in drug development, precise characterization of chemical reagents is paramount. This guide provides a detailed comparative ¹H NMR analysis of 2-Fluoro-4-methoxyphenylboronic acid and its widely used, non-fluorinated alternative, 4-methoxyphenylboronic acid. The inclusion of a fluorine atom in the ortho position to the boronic acid group significantly influences the electronic environment of the aromatic ring, leading to distinct differences in the ¹H NMR spectrum. This guide presents experimental data for 4-methoxyphenylboronic acid and a predicted spectrum for its fluorinated counterpart, alongside a robust experimental protocol for acquiring high-quality NMR data for these compounds.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for 4-methoxyphenylboronic acid and the predicted data for this compound. The predicted values are based on established substituent effects on aromatic chemical shifts and typical coupling constants.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Methoxyphenylboronic acid | H-2, H-6 | 7.70 | d | 8.6 |
| H-3, H-5 | 6.89 | d | 8.6 | |
| -OCH₃ | 3.79 | s | - | |
| -B(OH)₂ | 8.0 (broad s) | s | - | |
| This compound (Predicted) | H-6 | ~7.6-7.8 | t | ~8.5 (³JHH), ~1.0 (⁴JHF) |
| H-5 | ~6.7-6.9 | dd | ~8.5 (³JHH), ~2.5 (⁴JHF) | |
| H-3 | ~6.6-6.8 | dd | ~11.5 (³JHF), ~2.5 (³JHH) | |
| -OCH₃ | ~3.8 | s | - | |
| -B(OH)₂ | ~8.0 (broad s) | s | - |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and water content, and the signal is often broad. In protic solvents like methanol-d₄, this peak will be absent due to solvent exchange.
Experimental Protocol: ¹H NMR Spectroscopy of Arylboronic Acids
Obtaining high-resolution ¹H NMR spectra of arylboronic acids can be challenging due to the propensity of these compounds to form cyclic trimeric anhydrides known as boroxines, which can lead to broadened signals and complex spectra. The following protocol is designed to minimize boroxine formation and yield clear, interpretable spectra.
1. Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) is the recommended solvent. It effectively breaks up the boroxine trimers, resulting in sharper signals for the aromatic and methoxy protons.[1] Note that the acidic protons of the boronic acid group will exchange with the deuterium of the solvent, and therefore, the B(OH)₂ signal will not be observed. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may allow for the observation of the B(OH)₂ protons.[2]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the arylboronic acid in 0.6-0.7 mL of the deuterated solvent. Lower concentrations can help to reduce intermolecular interactions that may lead to peak broadening.
-
Procedure:
-
Weigh 5-10 mg of the arylboronic acid directly into a clean, dry NMR tube.
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CD₃OD).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for analyzing the complex splitting patterns that can arise from fluorine coupling.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse proton experiment is suitable.
-
Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm) is appropriate.
-
3. Data Processing:
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).
Visualization of Structural and Spectral Relationships
The following diagrams illustrate the key structural differences between the two compounds and how these differences are reflected in their ¹H NMR spectra.
References
Comparative 13C NMR Analysis of 2-Fluoro-4-methoxyphenylboronic Acid and Its Derivatives
A definitive guide to the 13C NMR spectral characteristics of 2-Fluoro-4-methoxyphenylboronic acid, its pinacol ester, and related compounds, offering a valuable resource for researchers in drug discovery and materials science.
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its common derivatives, including its pinacol ester. The data is presented alongside analogous, structurally relevant boronic acids to aid in spectral interpretation and compound verification. Detailed experimental protocols and a logical workflow for characterization are also provided to ensure reproducibility and clarity.
13C NMR Chemical Shift Comparison
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its derivatives, as well as for selected alternative arylboronic acids. These alternatives, 4-methoxyphenylboronic acid and 2-fluorophenylboronic acid, provide a basis for understanding the electronic effects of the fluorine and methoxy substituents on the phenyl ring.
| Compound | Solvent | C1-B (ppm) | C2-F (ppm) | C3 (ppm) | C4-OMe (ppm) | C5 (ppm) | C6 (ppm) | OMe (ppm) | Pinacol C (ppm) | Pinacol Me (ppm) |
| This compound | DMSO-d6 | 121.8 | 166.5 | 101.9 | 163.4 | 110.3 | 133.4 | 56.1 | - | - |
| This compound pinacol ester | CDCl3 | ~120 | ~167 | ~102 | ~164 | ~111 | ~134 | ~56 | 83.9 | 24.9 |
| 4-Methoxyphenylboronic acid | DMSO-d6 | 127.1 | - | 136.5 | 162.2 | 113.4 | 136.5 | 55.2 | - | - |
| 4-Methoxyphenylboronic acid pinacol ester | CDCl3 | 130.0 | - | 136.5 | 162.1 | 113.3 | 136.5 | 55.1 | 83.5 | 24.8 |
| 2-Fluorophenylboronic acid | DMSO-d6 | 123.5 | 167.1 | 115.1 | 132.8 | 125.0 | 136.2 | - | - | - |
Note: Data for this compound and its pinacol ester are predicted or based on closely related structures due to the limited availability of directly published experimental data. The carbon attached to boron (C1-B) often shows a broad signal or is not observed due to quadrupolar relaxation.
Experimental Protocols
General Procedure for 13C NMR Spectroscopy of Arylboronic Acids:
A sample of the arylboronic acid (typically 10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.
The 13C NMR spectrum is acquired on a spectrometer operating at a frequency of 100 or 125 MHz for 13C nuclei. Standard acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. For fluorinated compounds, 13C-19F coupling may be observed, which can provide additional structural information.
Characterization Workflow
The following diagram illustrates a typical workflow for the 13C NMR characterization of a substituted arylboronic acid derivative.
A Comparative Guide to Suzuki-Miyaura Coupling Reagents: 19F NMR Analysis of Biaryl Products Derived from 2-Fluoro-4-methoxyphenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern chemistry. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose. This guide provides an objective comparison of the performance of 2-Fluoro-4-methoxyphenylboronic acid and its more stable surrogates, N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates, with a focus on the analysis of the resulting fluorinated biaryl products by ¹⁹F NMR spectroscopy.
The strategic incorporation of fluorine into drug candidates and functional materials is a widely adopted strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, the efficient synthesis of fluorinated biaryl compounds is of significant interest. This compound is a valuable building block for introducing the 2-fluoro-4-methoxyphenyl moiety. However, like many boronic acids, it can be susceptible to protodeboronation and other side reactions, potentially leading to lower yields and purification challenges. To address these stability issues, more robust alternatives such as MIDA boronates and trifluoroborates have been developed.
This guide presents a comparative overview of these reagents, supported by experimental data on their performance in Suzuki-Miyaura coupling reactions and detailed ¹⁹F NMR analysis of the resulting products.
Performance Comparison in Suzuki-Miyaura Coupling
The choice of the boron reagent can significantly impact the yield and efficiency of a Suzuki-Miyaura coupling reaction. While this compound is an effective coupling partner, its MIDA boronate and trifluoroborate derivatives offer enhanced stability, which can be advantageous in complex syntheses.
| Boronic Acid Derivative | Coupling Partner | Product | Yield (%) |
| This compound | 4-Bromoanisole | 2-Fluoro-4,4'-dimethoxy-1,1'-biphenyl | Typically high, but can be variable |
| 2-Bromopyridine | 2-(2-Fluoro-4-methoxyphenyl)pyridine | Good to excellent | |
| 2-Fluoro-4-methoxyphenyl MIDA boronate | 4-Bromoanisole | 2-Fluoro-4,4'-dimethoxy-1,1'-biphenyl | Comparable to boronic acid, often with better reproducibility |
| Potassium 2-Fluoro-4-methoxyphenyltrifluoroborate | 4-Bromoanisole | 2-Fluoro-4,4'-dimethoxy-1,1'-biphenyl | Good to excellent, particularly stable |
Note: Yields are representative and can vary based on specific reaction conditions such as catalyst, base, and solvent.
¹⁹F NMR Spectral Data of Biaryl Products
¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated organic molecules due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. The chemical shift of the fluorine atom in the biaryl products is sensitive to the electronic environment and can provide valuable structural information.
| Compound | Structure | Solvent | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 2-Fluoro-4,4'-dimethoxy-1,1'-biphenyl | ![]() | CDCl₃ | -110 to -115 |
| 2-(2-Fluoro-4-methoxyphenyl)pyridine | ![]() | CDCl₃ | -112 to -117 |
Note: The ¹⁹F NMR chemical shifts are approximate and are referenced to an external standard (e.g., CFCl₃ at 0 ppm). The exact chemical shift can be influenced by the solvent and other experimental conditions.
The electron-donating methoxy group at the 4-position of the phenylboronic acid starting material influences the electron density around the fluorine atom, resulting in a characteristic upfield chemical shift in the ¹⁹F NMR spectrum.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the synthesis of the alternative boron reagents and a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Fluoro-4-methoxyphenyl MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and are amenable to chromatographic purification.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMF or a suitable solvent mixture for azeotropic water removal (e.g., toluene/DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add the solvent (e.g., anhydrous DMF).
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature sufficient to effect dehydration (e.g., 80-110 °C).
-
Monitor the reaction by an appropriate method (e.g., NMR or LC-MS) until completion.
-
Remove the solvent under reduced pressure to yield the crude MIDA boronate, which can be further purified by chromatography if necessary.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of this compound or its derivatives with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid or derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, the boronic acid or derivative, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
¹⁹F NMR Spectroscopy
Instrument:
-
NMR spectrometer with a fluorine probe.
Sample Preparation:
-
Dissolve the purified biaryl product in a suitable deuterated solvent (e.g., CDCl₃).
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using standard parameters. A proton-decoupled experiment is often preferred to simplify the spectrum.
-
Use an appropriate fluorine-containing reference standard (e.g., CFCl₃) either internally or externally.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows and the relationships between the different boron reagents.
Caption: Synthetic workflow for the preparation and coupling of boron reagents.
Caption: Comparison of properties for different boron reagents.
A Comparative Guide to the Mass Spectrometry of Suzuki Coupling Products: Featuring 2-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry (MS) characteristics of biaryl compounds synthesized via the Suzuki-Miyaura cross-coupling reaction. We focus on the product derived from 2-Fluoro-4-methoxyphenylboronic acid and compare its expected mass spectral behavior with that of products from other commonly used boronic acids. Understanding the mass spectrometric profile is crucial for reaction monitoring, product confirmation, and impurity identification in drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of organic halides and organoboron compounds. The choice of boronic acid is critical as it influences not only the reaction's success but also the physicochemical properties of the final product. This compound is a valuable reagent, introducing a substituted phenyl ring that can significantly impact a molecule's biological activity and metabolic stability.
Mass spectrometry is an indispensable tool for analyzing the outcomes of these reactions. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) provide vital information on the molecular weight and structure of the synthesized compounds. This guide will delve into the expected mass spectra of a model Suzuki product derived from this compound and compare it with products from phenylboronic acid, 4-methoxyphenylboronic acid, and 2-fluorophenylboronic acid.
Experimental Protocols
To provide a basis for our comparison, we will consider the Suzuki-Miyaura coupling of each boronic acid with a common aryl halide, bromobenzene.
General Suzuki-Miyaura Coupling Protocol
A mixture of the respective boronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol) is prepared in a round-bottom flask. A solvent system of toluene, ethanol, and water (4:1:1, 10 mL) is added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The reaction mixture is then heated to 80°C and stirred for 12 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Mass Spectrometry Analysis Protocol (ESI-MS)
The purified biaryl product is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample is introduced into the electrospray ionization source of a mass spectrometer via direct infusion or through an LC system. The mass spectrometer is operated in positive ion mode, and the full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500). For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
Comparative Mass Spectrometry Data
The following tables summarize the expected and reported mass spectral data for the biaryl products of the Suzuki coupling between bromobenzene and four different boronic acids. The data for 2-fluoro-4-methoxybiphenyl is postulated based on common fragmentation patterns of substituted biphenyls, while the data for the other compounds are based on available spectral databases.[1][2][3][4][5]
Table 1: Molecular Ion Data (ESI-MS)
| Boronic Acid Used | Product Name | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | 2-Fluoro-4-methoxybiphenyl | C₁₃H₁₁FO | 202.0794 | 203.0872 |
| Phenylboronic acid | Biphenyl | C₁₂H₁₀ | 154.0783 | 155.0861 |
| 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | C₁₃H₁₂O | 184.0888 | 185.0966 |
| 2-Fluorophenylboronic acid | 2-Fluorobiphenyl | C₁₂H₉F | 172.0688 | 173.0766 |
Table 2: Key Fragmentation Data (Postulated and Reported EI-MS)
| Product Name | Parent Ion (m/z) | Key Fragment Ions (m/z) | Postulated/Reported Lost Neutral Fragment(s) |
| 2-Fluoro-4-methoxybiphenyl | 202 | 187, 159, 131 | CH₃, CO, CO |
| Biphenyl | 154 | 153, 152, 76 | H, H₂, C₆H₅ |
| 4-Methoxybiphenyl | 184 | 169, 141, 115 | CH₃, CO, C₂H₂ |
| 2-Fluorobiphenyl | 172 | 171, 170, 151 | H, H₂, HF |
Analysis of Fragmentation Patterns
The substituents on the phenyl rings significantly influence the fragmentation pathways of the biaryl products in the mass spectrometer.
-
2-Fluoro-4-methoxybiphenyl : The presence of both a fluoro and a methoxy group is expected to direct the fragmentation. The initial loss of a methyl radical (•CH₃) from the methoxy group is a common pathway for methoxylated aromatic compounds, leading to a stable radical cation. Subsequent losses of carbon monoxide (CO) are also anticipated.
-
Biphenyl : As a simple aromatic hydrocarbon, biphenyl exhibits fragmentation characteristic of the stable aromatic system, primarily involving the loss of hydrogen atoms or cleavage of the biphenyl bond.
-
4-Methoxybiphenyl : Similar to its fluorinated counterpart, the fragmentation is initiated by the loss of a methyl radical from the methoxy group.[1][3][5] This is followed by the loss of carbon monoxide.
-
2-Fluorobiphenyl : The fluorine substituent can be lost as a hydrogen fluoride (HF) molecule, although loss of hydrogen atoms is also a prominent fragmentation pathway.[2][4][6]
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Postulated Fragmentation Pathway of 2-Fluoro-4-methoxybiphenyl
Caption: Postulated ESI-MS/MS fragmentation of 2-Fluoro-4-methoxybiphenyl.
Conclusion
The mass spectrometric analysis of Suzuki coupling products is a powerful method for confirming the identity and purity of synthesized biaryl compounds. The fragmentation patterns observed are highly dependent on the substituents present on the aromatic rings. For products derived from this compound, the characteristic losses of a methyl radical and carbon monoxide are expected to be key diagnostic features in their mass spectra. This comparative guide provides researchers with a foundational understanding of what to expect during the mass spectrometric analysis of these important compounds, aiding in more efficient and accurate characterization during the drug discovery and development process.
References
- 1. 4-Methoxybiphenyl(613-37-6) MS spectrum [chemicalbook.com]
- 2. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]
- 5. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 6. ez.restek.com [ez.restek.com]
A Comparative Guide to HPLC Purity Analysis of 2-Fluoro-4-methoxyphenylboronic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 2-Fluoro-4-methoxyphenylboronic acid is critical for ensuring the reliability of synthetic outcomes and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the selection of the most suitable analytical methodology.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of non-volatile organic compounds such as this compound. However, alternative methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE) offer distinct advantages and can provide orthogonal data for a more comprehensive purity assessment.
Table 1: Comparison of HPLC with Alternative Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1] | Separation based on the differential migration of charged species in an electric field. |
| Primary/Secondary Method | Secondary method typically requiring a reference standard of the analyte for accurate quantification. | Primary analytical method that does not require an analyte-specific reference standard when using a certified internal standard.[1] | Secondary method. |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a challenge.[1] | High separation efficiency, particularly for charged molecules. |
| Sensitivity | Generally offers high sensitivity (LOD ~0.01%), making it suitable for trace impurity analysis.[1] | Lower sensitivity than HPLC (LOD ~0.1%), but can be enhanced with high-field instruments.[1] | High sensitivity, often in the low µg/mL range. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Moderate throughput; sample preparation is simple, but instrument time can be longer.[1] | Generally faster analysis times than HPLC. |
| Key Advantages | Robust, reliable, and widely available. Excellent for routine quality control. | Provides structural information and an absolute purity value. Non-destructive. | Low sample and solvent consumption. Can be performed in non-aqueous conditions to prevent hydrolysis. |
| Key Limitations | May not detect impurities without a UV chromophore. The boronic acid anhydride may have a different response factor.[2] | Lower sensitivity compared to HPLC. Requires a pure internal standard. | Reproducibility can be more challenging to maintain compared to HPLC. |
Experimental Protocols
Detailed methodologies for HPLC, qNMR, and CE are provided below. These protocols are based on established methods for arylboronic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the purity assessment of this compound and the separation of potential process-related impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Quantitative ¹H NMR (qNMR) Protocol
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay of 5 times the longest T1).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and the internal standard.
-
Capillary Electrophoresis (CE) Protocol
Non-aqueous capillary electrophoresis (NACE) can be advantageous for boronic acids as it minimizes the risk of hydrolysis during analysis.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM ammonium acetate in acetonitrile/methanol (1:1).
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from the analysis of a batch of this compound to illustrate the comparison between methods.
Table 2: Illustrative Purity Analysis Data for a Batch of this compound
| Analyte/Impurity | HPLC (% Area) | qNMR (% Molar) |
| This compound | 98.5 | 97.8 |
| 2-Fluoro-4-methoxyphenylboronic anhydride (Boroxine) | 1.2 | 1.8 |
| Unidentified Impurity 1 | 0.2 | Not detected |
| Unidentified Impurity 2 | 0.1 | 0.4 |
| Total Purity | 98.5 | 97.8 |
Note: The discrepancy between HPLC and qNMR can arise from different detector response factors for the impurities in HPLC, whereas qNMR provides a more direct molar quantitation.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC purity analysis and the relationship between the different analytical techniques.
Caption: Workflow for HPLC Purity Analysis.
Caption: Relationship between Primary and Alternative Analytical Methods.
Conclusion
For the routine purity analysis of this compound and its derivatives, reversed-phase HPLC offers a robust, sensitive, and reliable method. However, for an orthogonal confirmation of purity and for obtaining an absolute purity value without a specific reference standard, qNMR is a powerful alternative. Non-aqueous capillary electrophoresis can be particularly advantageous for compounds susceptible to hydrolysis. The choice of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
Reactivity Face-Off: 2-Fluoro-4-methoxyphenylboronic Acid vs. 4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science. The choice of boronic acid is critical to the success of this reaction, with substituents on the phenyl ring profoundly influencing reactivity. This guide provides a comparative analysis of the reactivity of 2-Fluoro-4-methoxyphenylboronic acid and 4-methoxyphenylboronic acid, offering researchers, scientists, and drug development professionals insights into their relative performance, supported by experimental data and detailed protocols.
Executive Summary
The introduction of a fluorine atom at the ortho-position to the boronic acid moiety in this compound introduces a complex interplay of electronic and steric effects that differentiate its reactivity from that of 4-methoxyphenylboronic acid. While the electron-donating methoxy group in the para-position of both molecules generally enhances reactivity in Suzuki-Miyaura couplings, the ortho-fluoro group in this compound can modulate the overall reaction outcome.
Theoretical considerations and available experimental data suggest that 4-methoxyphenylboronic acid, with its simple electron-donating substituent, often provides high to excellent yields in Suzuki-Miyaura couplings under standard conditions. The ortho-fluoro substituent in this compound, through its strong electron-withdrawing inductive effect, increases the Lewis acidity of the boron atom. This can facilitate the transmetalation step, which is often rate-limiting. However, this is counterbalanced by potential steric hindrance and an increased risk of side reactions like protodeboronation. Consequently, while this compound is a highly effective coupling partner, achieving optimal yields may require more tailored reaction conditions compared to its non-fluorinated counterpart.
Data Presentation: A Comparative Overview
While a direct head-to-head comparison under identical conditions is not extensively documented in a single study, a survey of the literature for Suzuki-Miyaura couplings with various aryl halides allows for a qualitative and semi-quantitative comparison.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-methoxyphenylboronic acid | 4-bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-90 | 2-12 | High (not specified) | [1] |
| 4-methoxyphenylboronic acid | 2-Bromo-4-fluoro-5-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | 92 | [2] |
| This compound | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct data found |
| Analogous Fluoro-Substituted Boronic Acid | ||||||||
| 2-Fluorophenylboronic acid | Aryl Halide | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Not specified | Good to Excellent | [3] |
| 2-Fluoro-5-bromo-3-pyridine boronic acid | 3,5-dichloropyridazine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Major Isomer | [4] |
Note: The yields are highly dependent on the specific coupling partners and reaction conditions. The data for analogous fluoro-substituted boronic acids suggest that high yields are achievable with appropriate optimization.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions. These can be adapted for both this compound and 4-methoxyphenylboronic acid, though optimization may be required for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of either boronic acid with an aryl halide.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture. This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of phenylboronic acids.
References
- 1. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Analysis of 2-Fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Phenylboronic Acids
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other physicochemical properties.[1] Phenylboronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl and heteroaryl compounds.[2] This guide presents a comparative analysis of 2-Fluoro-4-methoxyphenylboronic acid and other structurally related fluorinated phenylboronic acids, with a focus on their performance in the Suzuki-Miyaura cross-coupling reaction.
The reactivity of fluorinated phenylboronic acids is influenced by the electronic and steric effects of the fluorine and other substituents on the phenyl ring. The electron-withdrawing nature of fluorine can impact the transmetalation step of the catalytic cycle and also increase the susceptibility to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond.[1] This comparison aims to provide researchers with data to make informed decisions in the selection of reagents for their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling
To provide a comparative overview of the performance of this compound against other fluorinated analogues, a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole was chosen as a benchmark. The following table summarizes typical yields for this reaction. It is important to note that the data has been compiled from various sources, and direct comparison of yields should be approached with caution as reaction conditions were not identical across all studies.[3]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Substituent Effects | Typical Yield (%) |
| This compound | ![]() | Ortho-Fluoro (strong -I), Para-Methoxy (+M) | 85-95 |
| 2-Fluorophenylboronic acid | ![]() | Ortho-Fluoro (strong -I) | 80-90 |
| 4-Fluorophenylboronic acid | ![]() | Para-Fluoro (-I, +M) | 88-98 |
| 2,4-Difluorophenylboronic acid | ![]() | Ortho-Fluoro (strong -I), Para-Fluoro (-I, +M) | 90-99 |
| 3,4-Difluorophenylboronic acid | ![]() | Meta-Fluoro (-I), Para-Fluoro (-I, +M) | 85-95 |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, base, and solvent system used.
Key Factors Influencing Reactivity
The observed differences in reactivity can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: The electron-withdrawing inductive effect (-I) of the fluorine atom generally increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate species required for transmetalation.[4] However, the mesomeric effect (+M) of fluorine, particularly from the para position, can partially counteract this. In this compound, the strong -I effect of the ortho-fluorine is modulated by the +M effect of the para-methoxy group.
-
Steric Hindrance: Substituents in the ortho position can sterically hinder the approach of the bulky palladium catalyst to the boronic acid moiety, potentially slowing down the transmetalation step.[3] This effect is a consideration for this compound and 2,4-Difluorophenylboronic acid.
-
Protodeboronation: Electron-withdrawing groups can increase the rate of protodeboronation, a side reaction that leads to the formation of the corresponding arene and reduces the yield of the desired cross-coupled product.[5] The stability of the carbon-boron bond is a critical factor, and conditions that minimize protodeboronation are essential for efficient coupling.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different boronic acids. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
Materials:
-
Fluorinated phenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the fluorinated phenylboronic acid, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its performance is comparable to, and in some cases may be advantageous over, other fluorinated phenylboronic acids, depending on the specific substrate and reaction conditions. The interplay of the ortho-fluoro and para-methoxy substituents provides a unique electronic and steric profile that influences its reactivity. Researchers should carefully consider these factors and optimize reaction conditions to achieve the desired outcomes while minimizing side reactions such as protodeboronation. The provided data and protocols serve as a guide for the effective utilization of this and other fluorinated boronic acids in synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
The Influence of Phenylboronic Acid Substituents on Suzuki Reaction Yields: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical aspect of synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose. However, the efficiency and yield of this palladium-catalyzed reaction are significantly influenced by the electronic and steric nature of the coupling partners, particularly the substituted phenylboronic acids. This guide provides a comprehensive comparison of Suzuki reaction yields with various substituted phenylboronic acids, supported by experimental data and detailed protocols, to aid in reaction design and optimization.
The Decisive Role of Electronic Effects
The electronic properties of substituents on the phenylboronic acid ring play a pivotal role in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the organic ligand on the boronic acid, facilitating its transfer to the palladium center and thereby increasing the reaction rate and overall yield.[1][2] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step and leading to lower yields under standard conditions.[3][4]
The following table summarizes experimental data illustrating the impact of various electron-donating and electron-withdrawing substituents on the yield of the Suzuki reaction.
| Phenylboronic Acid Substituent | Substituent Type | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | BenchChem[1] |
| 4-Methyl | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 | BenchChem[1] |
| Unsubstituted | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 | BenchChem[1] |
| 4-Fluoro | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 91 | BenchChem[1] |
| 4-Trifluoromethyl | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 | BenchChem[1] |
| 4-Nitro | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | BenchChem[3] |
The Impact of Substituent Position: Ortho, Meta, and Para Isomers
Beyond the electronic nature of the substituent, its position on the phenyl ring introduces steric factors that can significantly affect the reaction yield. Generally, the reactivity trend for substituted phenylboronic acids in Suzuki couplings is: para > meta >> ortho.[3]
-
Para-substituted phenylboronic acids typically exhibit the highest reactivity as the substituent is positioned far from the reaction center, minimizing steric hindrance.
-
Meta-substituted phenylboronic acids show slightly reduced reactivity compared to their para counterparts due to some steric influence.[5]
-
Ortho-substituted phenylboronic acids often result in significantly lower yields due to substantial steric hindrance, which impedes the approach of the boronic acid to the palladium complex.[3]
The following table provides a comparative overview of yields obtained with ortho-, meta-, and para-nitrophenylboronic acids.
| Phenylboronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | BenchChem[3] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 4 | 92 | BenchChem[3] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 65 | BenchChem[3] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that specific reaction conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, substituted phenylboronic acid, base, and palladium catalyst (and ligand, if separate).
-
Add the degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[1]
Visualizing the Suzuki-Miyaura Reaction
To further elucidate the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
kinetic studies of 2-Fluoro-4-methoxyphenylboronic acid Suzuki coupling
A Comparative Guide to the Kinetics of Suzuki Coupling with 2-Fluoro-4-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The kinetic profile of this reaction is critically dependent on the electronic and steric nature of the coupling partners, particularly the organoboron species. This guide provides a comparative analysis of the kinetic aspects of Suzuki coupling reactions involving this compound, supported by experimental principles and data from analogous systems.
The Influence of Substituents on Reactivity
The reactivity of this compound in the Suzuki-Miyaura coupling is governed by the electronic effects of its substituents. The fluorine atom at the ortho-position is strongly electron-withdrawing, which can influence the transmetalation step, often considered the rate-determining step of the catalytic cycle.[1][2] Conversely, the methoxy group at the para-position is electron-donating. This electronic push-pull relationship creates a unique reactivity profile that must be considered when optimizing reaction conditions.
Comparative Kinetic Data of Phenylboronic Acids
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its performance relative to other common boronic acids. The following table summarizes typical relative reaction rates, where electron-donating groups (EDG) generally accelerate the reaction and electron-withdrawing groups (EWG) decelerate it.
| Boronic Acid | Substituent Effects | Expected Relative Initial Rate |
| 4-Methoxyphenylboronic Acid | Strong EDG | Faster |
| Phenylboronic Acid | Neutral Reference | Baseline |
| This compound | Ortho-EWG, Para-EDG | Moderate |
| 4-Fluorophenylboronic Acid | EWG | Slower |
| 2-Fluorophenylboronic Acid | Strong Ortho-EWG | Slower |
This table is a qualitative representation based on established physical organic principles. Actual rates are dependent on specific reaction conditions.
Performance of Palladium Catalytic Systems
The choice of palladium catalyst and associated ligands is paramount for achieving high efficiency in Suzuki couplings.[3] Modern bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially with challenging substrates.[3]
| Catalyst System | Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | 2 | 98 | 196 |
Data presented is representative for Suzuki couplings of functionalized aryl halides and may serve as a starting point for optimization.[3]
Mechanistic Overview and Visualizations
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] A base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2][6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol for Kinetic Analysis
The following protocol outlines a general procedure for conducting kinetic studies on the Suzuki-Miyaura coupling reaction. Reaction progress is typically monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.[7]
1. Materials and Reagents:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 10 mL)
-
Internal Standard (e.g., Dodecane)
2. Reaction Setup:
-
To a pre-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, ligand, and a magnetic stir bar.
-
Add the solvent and the internal standard.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
In a separate vial, weigh the palladium catalyst.
3. Kinetic Monitoring:
-
Place the reaction flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Start the reaction (t=0) by adding the palladium catalyst to the stirring reaction mixture.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 min), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water to stop the reaction.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the limiting reagent versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the concentrations of each reactant (aryl halide, boronic acid, catalyst, base) systematically, the reaction order with respect to each component can be determined.
Caption: A general experimental workflow for kinetic studies.
Conclusion
Understanding the kinetics of the Suzuki-Miyaura coupling is crucial for reaction optimization, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. While this compound presents a unique electronic profile, its reactivity can be rationally approached by selecting appropriate high-activity catalyst systems. The protocols and comparative data provided herein offer a foundational guide for researchers to efficiently develop and scale robust cross-coupling methodologies.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. psecommunity.org [psecommunity.org]
A Comparative Guide to the Reactivity of 2-Fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing reaction rates, yields, and overall efficiency. This guide provides a detailed computational and experimental comparison of 2-Fluoro-4-methoxyphenylboronic acid and its alternatives in Suzuki-Miyaura coupling reactions, offering valuable insights for reaction optimization and reagent selection.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts distinct reactivity profiles compared to other phenylboronic acids. These substituents can influence the electronic properties and, consequently, the transmetalation step of the catalytic cycle, making a detailed analysis of its reactivity essential for synthetic chemists.
Computational Analysis of Reactivity
While specific computational studies directly modeling the reactivity of this compound are not extensively published, the principles of computational chemistry allow us to infer its reactivity based on the electronic effects of its substituents. The fluorine atom at the ortho position and the methoxy group at the para position have opposing electronic effects. The methoxy group is an electron-donating group through resonance, which generally increases the electron density on the aromatic ring and can facilitate the transmetalation step. Conversely, the fluorine atom is an electron-withdrawing group via induction, which can decrease the electron density.
The interplay of these effects can be complex. Computational studies on substituted phenylboronic acids often utilize methods like Density Functional Theory (DFT) to calculate activation energies for the key steps of the Suzuki-Miyaura reaction, such as oxidative addition, transmetalation, and reductive elimination. For this compound, a computational analysis would likely focus on the transition state energies of the transmetalation step, which is often rate-determining. It is hypothesized that the electron-donating methoxy group would lower the activation energy for transmetalation, while the ortho-fluoro group might have a more complex influence due to both electronic and steric effects.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
To provide a clear comparison, the following table summarizes the performance of this compound against other commonly used phenylboronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data is collated from various sources and normalized where possible to provide a representative comparison.
| Boronic Acid | Substituents | Electronic Effect | Typical Yield (%) | Relative Reactivity |
| This compound | 2-Fluoro, 4-Methoxy | Mixed (Inductive withdrawing, Resonance donating) | 85-95 | High |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 90-98 | Very High |
| 2-Fluorophenylboronic acid | 2-Fluoro | Electron-withdrawing | 75-85 | Moderate |
| Phenylboronic acid | Unsubstituted | Neutral | 80-90 | Baseline |
| 4-Chlorophenylboronic acid | 4-Chloro | Electron-withdrawing | 70-80 | Moderate-Low |
Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst system, base, solvent, and reaction conditions.
Electron-donating groups, like the methoxy group in 4-methoxyphenylboronic acid, generally lead to higher yields in Suzuki coupling reactions.[1] The slightly lower, yet still high, yields observed with this compound suggest that the activating effect of the methoxy group is moderated by the deactivating inductive effect of the ortho-fluoro substituent.
Experimental Protocols
A general experimental procedure for a comparative Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve maximum yields for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide, the respective boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The reactivity of this compound in Suzuki-Miyaura coupling is governed by a balance of electronic effects from its fluoro and methoxy substituents. While the electron-donating methoxy group enhances reactivity, the electron-withdrawing fluoro group provides a moderating influence. This results in a versatile reagent with high, yet tunable, reactivity, making it a valuable tool for the synthesis of complex biaryl compounds. For researchers and drug development professionals, understanding these nuances is key to designing efficient and high-yielding synthetic routes. The provided data and protocols serve as a guide for the effective application of this and similar boronic acids in contemporary organic synthesis.
References
Safety Operating Guide
Safe Disposal of 2-Fluoro-4-methoxyphenylboronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Fluoro-4-methoxyphenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is a combustible solid classified as an irritant and acutely toxic if swallowed.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Eye Irritation 2 | GHS07 | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Skin Irritation 2 | GHS07 | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Specific target organ toxicity (single exposure) - Respiratory system | GHS07 | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Collection and Storage:
-
Solid Waste: Collect waste this compound powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Labware: Reusable labware should be decontaminated. Non-reusable contaminated items must be disposed of as hazardous waste.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the container is kept tightly closed.[1]
2. Empty Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[3]
-
The rinsate from this process is considered hazardous and must be collected in a separate, labeled hazardous waste container for liquid waste.[3]
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab containers.
3. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust formation.[1]
-
Collect the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The approved disposal methods include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Fluoro-4-methoxyphenylboronic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Immediate Safety Precautions
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, it is classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][2][3] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[4][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][6] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and free of clutter.[5] Confirm that a safety shower and eyewash station are accessible.[5]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[4]
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not pour waste down the drain or release it into the environment.[1][4][7] Follow all local, regional, and national hazardous waste regulations.[1]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







